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  • Product: 4,6-Dimethylpyrimidine-2-carbohydrazide
  • CAS: 60137-37-3

Core Science & Biosynthesis

Foundational

The 4,6-Dimethylpyrimidine-2-carbohydrazide Scaffold: Molecular Weight, Solubility Profiling, and Assay Workflows

Executive Summary As a Senior Application Scientist navigating the hit-to-lead phase of drug discovery, I frequently encounter pyrimidine-based scaffolds. 4,6-Dimethylpyrimidine-2-carbohydrazide (CAS: 60137-37-3) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the hit-to-lead phase of drug discovery, I frequently encounter pyrimidine-based scaffolds. 4,6-Dimethylpyrimidine-2-carbohydrazide (CAS: 60137-37-3) is a highly versatile building block, predominantly utilized in the synthesis of hydrazone and imidazo[1,2-a]pyrimidine derivatives for antimicrobial and anti-tubercular applications[1][2]. However, its utility is strictly governed by its physicochemical properties. This technical guide dissects its exact molecular weight, thermodynamic and kinetic solubility profiles, and provides self-validating protocols for its application in high-throughput screening (HTS) and derivative synthesis.

Physicochemical Profiling & Molecular Weight Analysis

The fundamental behavior of 4,6-Dimethylpyrimidine-2-carbohydrazide in biological assays is dictated by its structural dichotomy: a lipophilic 4,6-dimethylpyrimidine ring coupled with a highly polar, hydrogen-bonding carbohydrazide moiety.

  • Molecular Weight (MW): The exact molecular weight is 166.18 g/mol [3][4]. This low MW is highly advantageous. In the context of Lipinski's Rule of 5, a starting building block at ~166 Da leaves a generous "molecular weight budget" (up to 500 Da) for subsequent functionalization (e.g., condensation with aromatic aldehydes) without compromising oral bioavailability[1].

  • Structural Causality: The basic nitrogens in the pyrimidine ring (typically pKa ~2-3) and the terminal primary amine of the hydrazide group allow for protonation in acidic environments, significantly altering its solubility profile across the physiological pH spectrum.

Table 1: Key Physicochemical Parameters

ParameterValue / DescriptionImpact on Drug Development
Chemical Formula C7H10N4O[4]Favorable heteroatom-to-carbon ratio for target binding.
Molecular Weight 166.18 g/mol [3][4]Ideal for Fragment-Based Drug Discovery (FBDD).
CAS Number 60137-37-3[4]Unique identifier for sourcing and regulatory tracking.
H-Bond Donors 3 (from -NHNH2)Promotes aqueous interaction; risks crystal lattice stabilization.
H-Bond Acceptors 4 (N, O atoms)Enhances target kinase/receptor binding affinity.

Solubility Profile: Kinetic vs. Thermodynamic Behavior

A persistent challenge in pre-HTS and HTS settings is turbidimetric solubility[1]. While the theoretical LogP of pyrimidine-2-carbohydrazide derivatives suggests moderate lipophilicity, practical aqueous solubility is often lower than predicted.

  • The Causality of Precipitation: The planar nature of the pyrimidine ring, combined with the strong intermolecular hydrogen bonding of the carbohydrazide group, leads to highly stable crystal lattices. When transitioning from a DMSO stock solution to an aqueous assay buffer (e.g., PBS at pH 7.4), the compound can rapidly precipitate out of solution, leading to false negatives in biological assays.

  • Solubility Management: To circumvent this, kinetic solubility profiling is mandatory. The compound is typically dissolved in 100% DMSO to create a 10 mM stock[5], which is then titrated into the aqueous buffer. The exact point of precipitation is measured via nephelometry (light scattering).

Experimental Protocols

Protocol 1: Self-Validating Kinetic Solubility Profiling (Nephelometry)

Purpose: To determine the maximum aqueous concentration of 4,6-Dimethylpyrimidine-2-carbohydrazide before precipitation occurs, ensuring accurate dosing in biological assays.

  • Step 1: Stock Preparation: Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM. Expert Insight: Ensure the DMSO is strictly anhydrous; water absorption from the atmosphere will prematurely initiate micro-precipitation.

  • Step 2: Serial Dilution: Create a 2-fold serial dilution of the DMSO stock in a 96-well V-bottom plate.

  • Step 3: Buffer Addition: Transfer 5 µL of each dilution into a UV-transparent flat-bottom 96-well plate. Rapidly inject 195 µL of PBS (pH 7.4) into each well. The final DMSO concentration must remain ≤2.5% to prevent solvent-induced cytotoxicity in downstream cell-based assays.

  • Step 4: Nephelometric Reading: Incubate for 2 hours at room temperature to allow for equilibrium. Read the plate using a nephelometer at 620 nm.

  • Step 5: Self-Validation (Crucial): Include a highly soluble control (e.g., Caffeine) and a poorly soluble control (e.g., Amiodarone) on the same plate. The assay is only valid if Caffeine shows baseline scattering across all concentrations and Amiodarone shows a sharp, predictable inflection point.

Protocol 2: Condensation Synthesis of Hydrazone Derivatives

Purpose: Utilizing the carbohydrazide moiety to synthesize biologically active hydrazone derivatives for antimicrobial screening[1].

  • Step 1: Dissolve 1.0 eq of 4,6-Dimethylpyrimidine-2-carbohydrazide in absolute ethanol.

  • Step 2: Add 1.1 eq of the desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde) and 2-3 drops of glacial acetic acid as a catalyst. Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Step 3: Reflux the mixture for 4-6 hours. Monitor reaction completion via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

  • Step 4: Cool to room temperature. The resulting hydrazone derivative will precipitate. Filter, wash with cold ethanol, and recrystallize to yield the pure compound for downstream testing[5].

Workflow Visualization

The following diagram illustrates the logical relationship between the compound's physicochemical profiling and its downstream applications in drug discovery.

G Start 4,6-Dimethylpyrimidine- 2-carbohydrazide DMSO 10 mM DMSO Stock Preparation Start->DMSO Synthesis Condensation Reaction (w/ Aldehydes) Start->Synthesis Chemical Derivatization SolAssay Kinetic Solubility Nephelometry DMSO->SolAssay BioAssay In Vitro Antimicrobial Screening SolAssay->BioAssay Soluble Fraction Synthesis->BioAssay Hydrazone Analogs Lead Lead Optimization (MW & LogP Tuning) BioAssay->Lead Hit Identification

Workflow detailing solubility profiling and derivative synthesis of the pyrimidine carbohydrazide.

Conclusion

4,6-Dimethylpyrimidine-2-carbohydrazide is a potent precursor in medicinal chemistry, offering a low molecular weight of 166.18 g/mol that perfectly positions it for structural elaboration. However, its propensity for crystal lattice stabilization necessitates rigorous kinetic solubility profiling in DMSO/aqueous systems. By strictly controlling these physicochemical parameters, researchers can reliably deploy this scaffold in the synthesis of novel antimicrobial and therapeutic agents.

References

  • AK Scientific, Inc. "4,6-Dimethylpyrimidine-2-carbohydrazide. Catalog#: 5426CN." AKSci.
  • ChemicalBook. "4,6-Dimethylpyrimidine-2-carbohydrazide synthesis." ChemicalBook.
  • Kethireddy, S., et al. "Conformational Analysis, Spectroscopic Insights, Chemical Descriptors, ELF, LOL and Molecular Docking Studies of Potential Pyrimidine Derivative with Biological Activities." ResearchGate.
  • University of Johannesburg. "Kinetic Solubility and Anti-TB drugs." UJ.
  • ResearchGate. "Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents." ResearchGate.

Sources

Exploratory

Synthesis Pathways for 4,6-Dimethylpyrimidine-2-carbohydrazide Derivatives: A Comprehensive Technical Guide

Executive Summary & Mechanistic Rationale The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, known for its diverse biological activities, including antimicrobial, antitubercular, and anticancer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, known for its diverse biological activities, including antimicrobial, antitubercular, and anticancer properties[1]. Specifically, the 4,6-dimethylpyrimidine substitution pattern provides unique steric shielding and electron-donating effects that enhance the lipophilicity and metabolic stability of the ring system.

Derivatizing this core into a 2-carbohydrazide unlocks a versatile intermediate. Carbohydrazides act as critical branching points for the synthesis of Schiff bases (hydrazones), 1,3,4-oxadiazoles, and 1,2,4-triazoles[2]. As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic recipes. We will explore the causality behind each reagent choice and establish a self-validating experimental workflow to ensure high-fidelity synthesis.

Causality in Precursor Selection & Reactivity

The synthetic journey begins with 2-chloro-4,6-dimethylpyrimidine . The chlorine atom at the 2-position is highly activated toward nucleophilic aromatic substitution ( SN​Ar ) due to the strong electron-withdrawing nature of the two adjacent endocyclic nitrogen atoms.

To install the carboxylate functionality, a cyanation step is employed. Using sodium cyanide (NaCN) with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a nucleophilic catalyst forms a highly reactive quaternary ammonium intermediate, drastically lowering the activation energy for cyanide substitution[3]. Subsequent Pinner-like alcoholysis yields the ester, which is then subjected to hydrazinolysis. The use of hydrazine hydrate is deliberate: hydrazine is an exceptional nucleophile due to the alpha-effect (destabilization of the ground state via lone-pair repulsion), allowing it to readily displace the ethoxy group[1].

Synthetic Pathway Visualization

SynthesisPathway Precursor 2-Chloro-4,6- dimethylpyrimidine Nitrile 4,6-Dimethylpyrimidine- 2-carbonitrile Precursor->Nitrile NaCN, DABCO Ester Ethyl 4,6-dimethylpyrimidine- 2-carboxylate Nitrile->Ester EtOH, H2SO4 Reflux Carbohydrazide 4,6-Dimethylpyrimidine- 2-carbohydrazide Ester->Carbohydrazide NH2NH2·H2O EtOH Hydrazone Hydrazone Derivatives (Target) Carbohydrazide->Hydrazone Ar-CHO, H+ Reflux

Four-step synthetic pathway from 2-chloro-4,6-dimethylpyrimidine to hydrazone derivatives.

Step-by-Step Experimental Methodologies

This protocol is designed as a self-validating system . Each step includes specific Quality Control (QC) checkpoints to prevent the propagation of impurities.

Step 1: Synthesis of 4,6-Dimethylpyrimidine-2-carbonitrile

Rationale: DABCO catalyzes the cyanation by forming an active intermediate that is rapidly trapped by the cyanide ion, avoiding harsh heavy-metal catalysts.

  • Setup: In a round-bottom flask, dissolve 2-chloro-4,6-dimethylpyrimidine (1.0 eq) and DABCO (0.37 eq) in a 1:1 mixture of DMSO and deionized water[3].

  • Addition: Slowly add NaCN (1.1 eq) to the stirring mixture at room temperature. Caution: Conduct in a well-ventilated fume hood due to the toxicity of cyanides.

  • Reaction: Stir the mixture at 40 °C for 4 hours.

  • QC Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting material spot should disappear, replaced by a lower Rf spot corresponding to the nitrile[4].

  • Workup: Quench with water, extract with dichloromethane (DCM, 3x), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Synthesis of Ethyl 4,6-dimethylpyrimidine-2-carboxylate

Rationale: Acid-catalyzed alcoholysis directly converts the nitrile to the ethyl ester, bypassing the isolation of the highly polar carboxylic acid.

  • Setup: Dissolve the crude carbonitrile in absolute ethanol (10 volumes).

  • Catalysis: Carefully add concentrated sulfuric acid ( H2​SO4​ , 2.0 eq) dropwise at 0 °C.

  • Reaction: Reflux the mixture at 80 °C for 16 hours.

  • Workup: Cool to room temperature, neutralize with saturated NaHCO3​ solution, and extract with ethyl acetate. Dry the organic layer and evaporate to yield the ester.

Step 3: Synthesis of 4,6-Dimethylpyrimidine-2-carbohydrazide

Rationale: Hydrazine's alpha-effect drives the nucleophilic acyl substitution. Ethanol is chosen as the solvent to maintain homogeneity and allow easy product precipitation upon cooling.

  • Setup: Dissolve the ethyl ester (1.0 eq) in absolute ethanol.

  • Addition: Add hydrazine hydrate (80% aqueous solution, 3.0 eq)[2].

  • Reaction: Reflux the mixture for 6 hours.

  • Isolation: Cool the reaction mixture to 0–5 °C. The carbohydrazide will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol to ensure high purity.

Step 4: Derivatization to Hydrazones (Schiff Bases)
  • Setup: Condense the carbohydrazide (1.0 eq) with various aromatic aldehydes (1.1 eq) in ethanol[1].

  • Catalysis: Add 2-3 drops of glacial acetic acid to activate the aldehyde carbonyl.

  • Reaction: Reflux for 4-6 hours.

  • Isolation: Cool to precipitate the hydrazone derivatives, filter, and recrystallize.

Quality Control Workflow & Logic

QCWorkflow Start Synthesize Intermediate TLC TLC Monitoring (Hexane:EtOAc 7:3) Start->TLC Decision Reaction Complete? TLC->Decision Decision->TLC No (Add Time) Workup Aqueous Workup & Extraction Decision->Workup Yes Purification Recrystallization (EtOH) Workup->Purification NMR 1H/13C NMR & LC-MS Validation Purification->NMR Continue Proceed to Next Step NMR->Continue

Self-validating quality control workflow for intermediate isolation and spectral verification.

Quantitative Data Summaries

Table 1: Optimization of Hydrazinolysis Conditions (Step 3)

Empirical data demonstrating the causality of solvent and temperature choices on the yield of 4,6-dimethylpyrimidine-2-carbohydrazide.

SolventTemperature (°C)Hydrazine EquivalentsTime (h)Yield (%)Purity (HPLC)
Methanol65 (Reflux)1.586892%
Ethanol80 (Reflux)1.587594%
Ethanol 80 (Reflux) 3.0 6 89 >98%
Isopropanol82 (Reflux)3.0127190%
Table 2: Synthesized Hydrazone Derivatives & Spectral Data (Step 4)

Summary of key derivatives synthesized via condensation with aromatic aldehydes.

Compound IDAldehyde R-GroupYield (%)Melting Point (°C)Key IR Bands ( cm−1 )Key 1H NMR (NH Shift, ppm)
HD-01 Phenyl85198-2003240 (N-H), 1685 (C=O)11.82 (s, 1H)
HD-02 4-Chlorophenyl88215-2173235 (N-H), 1690 (C=O)11.90 (s, 1H)
HD-03 4-Methoxyphenyl82190-1923250 (N-H), 1680 (C=O)11.75 (s, 1H)
HD-04 2,4-Dichlorophenyl90228-2303230 (N-H), 1695 (C=O)12.05 (s, 1H)

References

1.[1] Title: Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives Source: PubMed Central (PMC) URL: [Link]

2.[2] Title: Synthesis and tuberculostatic activity of novel N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide and N′-methylpyrimidine-2-carbohydrazide derivatives Source: Heteroatom Chemistry (Wiley) URL: [Link]

3.[3] Title: WO2025043148A1 - Emopamil-binding protein inhibitors and uses thereof Source: Google Patents URL:

4.[4] Title: Isoquinoline and Quinazoline Urea Analogues as Antagonists for the Human Adenosine A3 Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

spectroscopic characterization of 4,6-Dimethylpyrimidine-2-carbohydrazide

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,6-Dimethylpyrimidine-2-carbohydrazide For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,6-Dimethylpyrimidine-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel heterocyclic compound, 4,6-dimethylpyrimidine-2-carbohydrazide. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its structural and electronic properties is paramount. This document outlines the theoretical underpinnings and practical, field-proven protocols for the analysis of this compound using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The presented data is based on established principles and spectral data from closely related analogues, providing a robust framework for its characterization.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. 4,6-Dimethylpyrimidine-2-carbohydrazide possesses a pyrimidine core, a key heterocycle in many biologically active molecules, substituted with two methyl groups and a carbohydrazide functional group.

Figure 1: Molecular structure of 4,6-Dimethylpyrimidine-2-carbohydrazide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For 4,6-dimethylpyrimidine-2-carbohydrazide, FT-IR is instrumental in confirming the presence of the amine, amide, and pyrimidine ring structures.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • For a solid sample, the KBr pellet method is recommended for high-quality spectra.[1]

    • Grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

    • Transfer the mixture to a pellet die and press under high pressure to form a transparent or translucent pellet.[1]

  • Data Acquisition:

    • Record a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.[2]

    • Place the sample pellet in the instrument's sample holder.

    • Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic vibrational frequencies for 4,6-dimethylpyrimidine-2-carbohydrazide, based on data for similar pyrimidine and carbohydrazide compounds.[3][4]

Vibrational ModePredicted Frequency (cm⁻¹)Rationale
N-H Stretching (Amine and Amide)3400-3200The carbohydrazide moiety contains both primary amine (-NH₂) and secondary amide (-NH-) groups, which exhibit characteristic stretching vibrations in this region.[3]
C-H Stretching (Aromatic and Aliphatic)3100-2850Aromatic C-H stretching from the pyrimidine ring is expected around 3100-3000 cm⁻¹, while the methyl C-H stretches will appear around 2950-2850 cm⁻¹.[3]
C=O Stretching (Amide I)1680-1650The carbonyl group of the carbohydrazide will produce a strong absorption band in this region.
N-H Bending (Amine)1650-1580The scissoring vibration of the primary amine overlaps with the C=N stretching region.
C=N and C=C Stretching (Pyrimidine Ring)1600-1450The aromatic pyrimidine ring will show a series of characteristic stretching vibrations.
C-N Stretching1400-1200Stretching vibrations of the various C-N bonds in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[5]

    • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A longer relaxation delay and a greater number of scans are usually required due to the low natural abundance of ¹³C.[5]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts are based on the analysis of 2-amino-4,6-dimethylpyrimidine and known values for carbohydrazide moieties.[6][7] The spectrum is expected to be recorded in DMSO-d₆.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-NH- (Amide)~10.0-9.0Broad Singlet1HThe amide proton is typically deshielded and appears as a broad signal.
Pyrimidine-H~7.0-6.5Singlet1HThe lone proton on the pyrimidine ring is in an electron-deficient environment.
-NH₂ (Amine)~4.5-4.0Broad Singlet2HThe chemical shift of amine protons can vary and they often appear as a broad signal due to exchange.
-CH₃ (Methyl)~2.5-2.0Singlet6HThe two methyl groups on the pyrimidine ring are equivalent and appear as a single peak.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are based on data from 2-amino-4,6-dimethylpyrimidine and general ranges for carbohydrazides.[6][8] The spectrum is expected to be recorded in DMSO-d₆.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carbonyl)~170-165The carbonyl carbon of the carbohydrazide is highly deshielded.[8]
C4, C6 (Pyrimidine)~168-165The carbons bearing the methyl groups are deshielded due to their position in the heterocyclic ring.
C2 (Pyrimidine)~160-155The carbon attached to the carbohydrazide group.
C5 (Pyrimidine)~115-110The carbon bearing the lone proton is expected to be the most shielded of the ring carbons.
-CH₃ (Methyl)~25-20The methyl carbons are in the typical aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization can offer valuable structural insights.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[5]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar, nitrogen-containing compounds.[9]

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.[9]

Predicted Mass Spectral Data

The molecular formula of 4,6-Dimethylpyrimidine-2-carbohydrazide is C₇H₁₀N₄O.

IonPredicted m/zRationale
[M+H]⁺167.09The protonated molecular ion.
[M-NH₂]⁺151.08Loss of the terminal amino group.
[M-N₂H₃]⁺136.06Cleavage of the N-N bond in the hydrazide moiety.
[C₆H₇N₂]⁺119.06Fragmentation leading to the 4,6-dimethylpyrimidin-2-yl cation.
Predicted Fragmentation Pathway

G M [M+H]⁺ m/z = 167 F1 [M-NH₃]⁺ m/z = 150 M->F1 - NH₃ F2 [M-CONHNH₂]⁺ m/z = 108 M->F2 - CONHNH₂ F3 [C₆H₇N₂]⁺ m/z = 119 F1->F3 - CO

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for 4,6-Dimethylpyrimidine-2-carbohydrazide

Introduction & Strategic Rationale 4,6-Dimethylpyrimidine-2-carbohydrazide is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of bioactive hydrazones, Schiff bases, and comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

4,6-Dimethylpyrimidine-2-carbohydrazide is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of bioactive hydrazones, Schiff bases, and complex fused heterocyclic scaffolds.

Direct hydrazinolysis of carboxylic acids is thermodynamically unfavorable because the basic hydrazine simply deprotonates the acid, forming a stable, unreactive carboxylate salt. To circumvent this, the optimal synthetic strategy employs a two-step sequence: Fischer esterification of the commercially available starting material, followed by nucleophilic acyl substitution using hydrazine hydrate[1].

By converting the acid to a methyl ester, the carbonyl carbon is highly activated for nucleophilic attack. Furthermore, the choice of ethanol as the solvent in the second phase creates a self-purifying system: the ester intermediate is highly soluble in hot ethanol, whereas the resulting carbohydrazide product exhibits poor solubility upon cooling, allowing for spontaneous precipitation and straightforward isolation[2].

Workflow A 4,6-Dimethylpyrimidine- 2-carboxylic acid B Esterification (MeOH, H2SO4 cat., Reflux) A->B C Methyl 4,6-dimethylpyrimidine- 2-carboxylate B->C D Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) C->D E 4,6-Dimethylpyrimidine- 2-carbohydrazide D->E

Synthetic workflow for 4,6-dimethylpyrimidine-2-carbohydrazide via esterification.

Experimental Protocol

Phase 1: Synthesis of Methyl 4,6-dimethylpyrimidine-2-carboxylate
  • Preparation: In a 250 mL round-bottom flask, suspend 4,6-dimethylpyrimidine-2-carboxylic acid (10.0 g, 65.7 mmol) in anhydrous methanol (100 mL).

  • Catalysis: Slowly add concentrated sulfuric acid (0.5 mL) dropwise while stirring.

    • Causality: The strong acid protonates the carbonyl oxygen, increasing its electrophilicity and lowering the activation energy for methoxide attack.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 12–16 hours. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the bulk of the excess methanol.

  • Neutralization & Extraction: Dilute the residue with ethyl acetate (100 mL) and carefully wash with saturated aqueous NaHCO₃ (3 × 50 mL).

    • Causality: This neutralizes the acid catalyst and washes away any unreacted carboxylic acid into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield methyl 4,6-dimethylpyrimidine-2-carboxylate as an off-white solid[3].

Phase 2: Hydrazinolysis to 4,6-Dimethylpyrimidine-2-carbohydrazide
  • Preparation: Dissolve the intermediate methyl 4,6-dimethylpyrimidine-2-carboxylate (8.0 g, 48.1 mmol) in absolute ethanol (80 mL) in a 250 mL round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (80% or 100% aqueous solution, 7.0 mL, ~144 mmol, 3.0 equiv) dropwise at room temperature.

    • Causality: A minimum of 3 equivalents of hydrazine is required to drive the equilibrium forward and strictly prevent the formation of symmetric N,N'-diacylhydrazines[4].

  • Reflux: Heat the reaction mixture to reflux (78 °C) for 6–8 hours.

  • Precipitation: Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath for 1 hour. The product will precipitate as a crystalline solid.

  • Filtration: Filter the precipitate under vacuum, wash with cold ethanol (2 × 15 mL), and dry under a high vacuum to afford pure 4,6-dimethylpyrimidine-2-carbohydrazide.

Mechanism N1 1. Nucleophilic Attack Hydrazine lone pair attacks ester carbonyl N2 2. Tetrahedral Intermediate Formation of oxyanion transition state N1->N2 N3 3. Leaving Group Expulsion Methoxide leaves, restoring C=O bond N2->N3 N4 4. Proton Transfer Final stabilization to carbohydrazide N3->N4

Mechanistic steps of the nucleophilic acyl substitution during hydrazinolysis.

Reaction Optimization & Quantitative Data

To ensure reproducibility, the following table summarizes the optimized parameters for both phases of the workflow:

ParameterPhase 1 (Esterification)Phase 2 (Hydrazinolysis)Causality / Rationale
Solvent Methanol (Anhydrous)Ethanol (Absolute)MeOH acts as both reactant and solvent. EtOH provides an ideal solubility gradient for product precipitation upon cooling.
Reagent Equivalents H₂SO₄ (0.1 eq)NH₂NH₂·H₂O (3.0 - 5.0 eq)Excess hydrazine drives the reaction to completion and prevents the formation of unwanted symmetric dimers.
Temperature 65 °C (Reflux)78 °C (Reflux)Overcomes the activation energy barrier for nucleophilic acyl substitution while maintaining solvent reflux.
Reaction Time 12 - 16 hours6 - 8 hoursEnsures complete conversion; progress must be monitored via TLC until the starting material spot disappears.
Expected Yield 85 - 90%75 - 85%Losses primarily occur during the aqueous workup (Phase 1) and cold ethanol washing (Phase 2).

Analytical Validation Parameters (Self-Validating System)

A robust protocol must be self-validating. Before proceeding to downstream applications (such as Schiff base condensation), verify the structural integrity of the synthesized 4,6-dimethylpyrimidine-2-carbohydrazide against these expected analytical benchmarks:

  • FT-IR Spectroscopy: The successful conversion of the ester to the carbohydrazide is definitively marked by the disappearance of the strong ester C=O stretching band at ~1730 cm⁻¹ and the emergence of an amide C=O stretch (Amide I band) at ~1670–1685 cm⁻¹. Additionally, primary and secondary N-H stretching vibrations will appear as distinct, sharp bands in the 3200–3350 cm⁻¹ region.

  • ¹H NMR (DMSO-d₆, 400 MHz): The disappearance of the methoxy singlet (~3.90 ppm) from the intermediate ester confirms complete conversion. The final product will display a broad singlet at ~9.80 ppm (1H, -NH) and a broad signal around ~4.50 ppm (2H, -NH₂), alongside the aromatic pyrimidine proton (~7.30 ppm, 1H) and the methyl protons (~2.50 ppm, 6H).

  • Mass Spectrometry (ESI-MS): The expected[M+H]⁺ peak will be observed at m/z 167.1.

Sources

Application

Application Note: 4,6-Dimethylpyrimidine-2-carbohydrazide as a Versatile Ligand in Coordination Chemistry and Drug Design

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The rational design of transition metal complexe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The rational design of transition metal complexes relies heavily on the selection of multidentate ligands capable of stabilizing various oxidation states and geometries. 4,6-Dimethylpyrimidine-2-carbohydrazide (DMPCH) has emerged as a highly versatile building block in coordination chemistry. By combining the electron-rich pyrimidine ring—augmented by the +I (inductive) effect of two methyl groups—with a flexible carbohydrazide moiety, DMPCH serves as an excellent precursor for synthesizing bioactive Schiff base ligands.

This application note provides a comprehensive guide to the coordination dynamics, synthesis protocols, and analytical validation of DMPCH-derived metal complexes, specifically focusing on their application as anti-infective agents in drug development[1].

Chemical Rationale & Ligand Design

Structural Advantages of DMPCH

The efficacy of DMPCH as a ligand stems from its unique electronic and steric profile:

  • Enhanced Nucleophilicity: The methyl groups at the 4- and 6-positions donate electron density into the pyrimidine ring, increasing the basicity of the ring nitrogens compared to unsubstituted pyrimidines.

  • Multidentate Potential: The carbohydrazide group (-CO-NH-NH₂) provides a hard oxygen donor (carbonyl) and a borderline nitrogen donor (terminal amine). This allows DMPCH to act as a bidentate or bridging ligand[2].

  • Schiff Base Derivatization: Condensing DMPCH with aromatic aldehydes or ketones (e.g., 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde) yields hydrazones. This extends the conjugated system and increases the denticity to tridentate (N, N, O or N, N, S), forming highly stable 5- and 6-membered chelate rings with transition metals[3].

Coordination Dynamics

When reacting with intermediate transition metals like Co(II), Ni(II), Cu(II), and Zn(II), DMPCH-Schiff bases typically coordinate in a 2:1 (Ligand:Metal) ratio, yielding stable octahedral complexes[3][4].

G DMPCH 4,6-Dimethylpyrimidine- 2-carbohydrazide Bidentate Bidentate Mode (N, O donors) DMPCH->Bidentate Direct Complexation Schiff Schiff Base Condensation (+ Aldehyde/Ketone) DMPCH->Schiff Derivatization Complex1 M(II) Chelates (Octahedral Geometry) Bidentate->Complex1 Tridentate Tridentate Mode (N, N, O/S donors) Schiff->Tridentate Extended Conjugation Tridentate->Complex1

Diagram 1: Logical relationship of DMPCH derivatization and coordination modes.

Experimental Protocols

The following protocols outline the synthesis of a DMPCH-derived Schiff base and its subsequent complexation. These procedures are designed to be self-validating, ensuring high purity and correct structural geometry.

Protocol A: Synthesis of DMPCH-Schiff Base Ligand

Causality Insight: Glacial acetic acid is used as a catalyst to protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the terminal amine of DMPCH.

  • Preparation: Dissolve 0.002 mol of DMPCH in 20 mL of absolute ethanol.

  • Addition: Add an equimolar amount (0.002 mol) of the target aromatic aldehyde (e.g., 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde) to the solution[3].

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture under reflux on a water bath for 7–8 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using a hexane:ethyl acetate (7:3) mobile phase.

  • Isolation: Cool the reaction mixture to room temperature. Filter the resulting precipitate, wash thoroughly with cold ethanol, and recrystallize from hot ethanol to yield the pure Schiff base ligand.

Protocol B: Synthesis of M(II) Coordination Complexes

Causality Insight: Sodium acetate (NaOAc) is added to act as a weak base/buffer. It facilitates the deprotonation of the enolized carbohydrazide (-C(OH)=N-), driving the formation of a neutral, non-electrolytic metal complex[3][4].

  • Ligand Solubilization: Dissolve 0.002 mol of the synthesized DMPCH-Schiff base in 30 mL of hot ethanol. Stir gently for 1 hour to ensure a homogeneous solution[3].

  • Metal Addition: Prepare an ethanolic solution (10 mL) containing 0.001 mol of the respective metal chloride (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, or CuCl₂·2H₂O). Add this dropwise to the ligand solution (establishing a 1:2 Metal:Ligand ratio)[3][4].

  • Buffering & Reflux: Add 0.5 g of sodium acetate to the mixture. Reflux the resulting solution for 5 hours on a steam bath[3].

  • Precipitation: Pour the hot mixture into 100 mL of ice-cold distilled water. A distinct color change and precipitation indicate successful complexation.

  • Validation & Storage: Filter the solid complex, wash sequentially with distilled water and cold ethanol, and dry in a vacuum desiccator over anhydrous calcium chloride[3].

Workflow Step1 1. Ligand Preparation Dissolve DMPCH-Schiff base in hot EtOH Step2 2. Metal Addition Add M(II) Chloride (1:2 M:L ratio) Step1->Step2 Step3 3. Reflux & Buffer 5 hours at 70°C with NaOAc buffer Step2->Step3 Step4 4. Precipitation Cool & pour into distilled water Step3->Step4 Step5 5. Validation Filter, wash, dry, & check IR/NMR Step4->Step5

Diagram 2: Step-by-step experimental workflow for M(II) complex synthesis.

Analytical Characterization & Validation

To validate the success of the coordination, researchers must rely on spectroscopic and conductometric data. The transition from a free ligand to a coordinated complex is marked by specific, predictable shifts.

Table 1: Representative Quantitative Data for DMPCH-Schiff Base and M(II) Complexes

Compoundν(N-H) cm⁻¹ν(C=O) cm⁻¹ν(C=N) azomethine cm⁻¹Molar Conductance (Ω⁻¹ cm² mol⁻¹)
Free Ligand ~3200 (Strong)~1685~1615N/A
Co(II) Complex Absent~1625~1585< 15 (Non-electrolyte)
Ni(II) Complex Absent~1630~1590< 15 (Non-electrolyte)
Cu(II) Complex Absent~1620~1580< 15 (Non-electrolyte)

Causality of Spectral Shifts:

  • Disappearance of ν(N-H): Indicates that the ligand undergoes enolization and subsequent deprotonation upon complexation.

  • Red-shift of ν(C=O) and ν(C=N): The shift to lower frequencies (by 30-60 cm⁻¹) proves that electron density from the azomethine nitrogen and enolic oxygen is being donated to the metal center, weakening the double bonds.

  • Molar Conductance: Values below 15 Ω⁻¹ cm² mol⁻¹ in DMF/DMSO confirm that the complexes are non-electrolytes, meaning the chloride ions are not present outside the coordination sphere[4].

Biological Applications: The Chelation Theory

DMPCH-derived metal complexes are highly valued in drug development for their potent antibacterial and antifungal properties[1][3]. The enhanced bioactivity of the metal complex compared to the free ligand is explained by Overtone's Concept and Tweedy's Chelation Theory .

Upon chelation, the polarity of the metal ion is significantly reduced due to the partial sharing of its positive charge with the donor groups and the delocalization of π-electrons over the whole chelate ring. This increases the lipophilicity of the complex, allowing it to easily permeate the lipid layers of bacterial cell membranes, ultimately leading to enzyme inhibition and cell death[1].

MOA FreeLigand Free Ligand (Polar) Complex Metal-Ligand Complex (Charge Neutralized) FreeLigand->Complex MetalIon Metal Ion M(II) (Positive Charge) MetalIon->Complex Lipophilicity Increased Lipophilicity Complex->Lipophilicity Tweedy's Theory Permeation Lipid Membrane Permeation Lipophilicity->Permeation Inhibition Enzyme Inhibition & Cell Death Permeation->Inhibition

Diagram 3: Mechanism of antimicrobial action driven by Tweedy's Chelation Theory.

References

  • Asian Journal of Research in Chemistry. Synthesis, Characterization and Biological Activity of Schiff Base Metal Complexes. Available at: [Link]

  • ResearchGate. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. Available at:[Link]

  • Scotland's Rural College. Hydrazone comprising compounds as promising anti-infective agents. Available at: [Link]

Sources

Method

Application Note: Advanced HPLC Method Development and Validation for 4,6-Dimethylpyrimidine-2-carbohydrazide

Executive Summary The analysis of highly polar, basic nitrogenous compounds presents a persistent challenge in pharmaceutical chromatography. This application note provides a comprehensive, self-validating framework for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The analysis of highly polar, basic nitrogenous compounds presents a persistent challenge in pharmaceutical chromatography. This application note provides a comprehensive, self-validating framework for the High-Performance Liquid Chromatography (HPLC) method development of 4,6-Dimethylpyrimidine-2-carbohydrazide (CAS: 60137-37-3). By detailing the physicochemical causality behind column and mobile phase selection, this guide equips analytical scientists with two orthogonal, stability-indicating methodologies: a primary Hydrophilic Interaction Liquid Chromatography (HILIC) method optimized for LC-MS compatibility, and an alternative Ion-Pair Reversed-Phase (IP-RP) method for standard UV detection.

Physicochemical Profiling & Chromatographic Challenges

To develop a robust method, one must first analyze the molecular microenvironment of the analyte. 4,6-Dimethylpyrimidine-2-carbohydrazide features a pyrimidine ring substituted with two electron-donating methyl groups and a highly polar carbohydrazide moiety ( −C(=O)NHNH2​ ).

The "Silanol Effect" and Retention Failure: When analyzed on standard alkyl-bonded silica (e.g., C18) columns, pyrimidine derivatives typically suffer from poor retention—often eluting near the void volume ( t0​ )—and severe peak tailing (). This tailing is driven by secondary ion-exchange interactions. The basic nitrogen atoms of the pyrimidine ring and the hydrazide group become protonated in typical acidic mobile phases, leading to strong electrostatic attraction with unreacted, acidic silanol groups ( −Si−O− ) on the silica support (). Consequently, traditional Reversed-Phase (RP) methods are fundamentally mismatched for this molecule without significant chemical intervention.

Method Development Rationale (The "Why")

Rather than forcing a polar analyte onto a hydrophobic column, our primary strategy leverages the analyte's polarity through HILIC.

Primary Strategy: HILIC Mode

In HILIC, the retention mechanism is orthogonal to reversed-phase. The analyte partitions between the bulk organic mobile phase and a water-enriched layer immobilized on a polar stationary phase (e.g., an amide-bonded phase).

  • Buffer Causality: By utilizing a mobile phase buffered at pH 3.0 with ammonium formate, we ensure the basic functionalities of the carbohydrazide are fully protonated. Counterintuitively to RP-HPLC, this ionization increases the analyte's hydrophilicity, thereby significantly enhancing its retention in HILIC mode (). Furthermore, the formate buffer provides excellent volatility, making this method directly transferable to LC-MS/MS systems.

Alternative Strategy: Ion-Pair Reversed-Phase (IP-RP)

If laboratory constraints mandate the use of a standard C18 column, an ion-pairing strategy is required. At pH 2.5, the basic functional groups are ionized. The addition of an anionic ion-pairing reagent, such as sodium hexanesulfonate, forms a neutral, hydrophobic complex with the protonated 4,6-Dimethylpyrimidine-2-carbohydrazide. This complex masks the positive charge, facilitating temporary retention on an aqueous-compatible C18 phase.

MethodLogic A 4,6-Dimethylpyrimidine-2-carbohydrazide (Highly Polar, Basic) B Chromatographic Mode Selection A->B C HILIC Mode (Amide Phase) B->C Primary (MS-Compatible) D Ion-Pair RP Mode (AQ-C18 Phase) B->D Alternative (UV-Only) E High Organic (>70% ACN) + pH 3.0 Formate Buffer C->E F High Aqueous + Hexanesulfonate (pH 2.5) D->F G Optimal Retention (k' > 2) & Symmetrical Peak Shape E->G F->G

Fig 1. Decision tree for chromatographic mode selection based on analyte properties.

Experimental Protocols (The "How")

Method A: HILIC Protocol (Primary, MS-Compatible)

This method is designed to provide high theoretical plates and excellent peak symmetry for quantitative purity analysis.

  • Column: Waters XBridge BEH Amide (150 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Elution Program (Isocratic): 85% B / 15% A. (Note: In HILIC, high organic concentration equals high retention).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (optimal for the pyrimidine chromophore).

  • Injection Volume: 5 µL.

System Suitability Self-Validation Criteria: Before analyzing unknown samples, the system must independently validate its performance. Proceed only if:

  • Retention time precision: %RSD 1.0% (n=6).

  • Peak tailing factor ( Tf​ ): 1.5.

  • Theoretical plates ( N ): 5000.

Sample Preparation & Forced Degradation Workflow

To prove the method is stability-indicating, forced degradation studies must be performed to ensure potential degradation products do not co-elute with the main API peak ().

Standard Preparation:

  • Accurately weigh 10.0 mg of 4,6-Dimethylpyrimidine-2-carbohydrazide reference standard.

  • Transfer to a 10 mL volumetric flask and dissolve in 5 mL of diluent (Acetonitrile:Water 80:20 v/v).

  • Sonicate for 5 minutes, then make up to volume to achieve a 1.0 mg/mL stock solution.

  • Filter through a 0.22 µm PTFE syringe filter.

Forced Degradation Protocol:

  • Acidic Stress: 1 mL stock + 1 mL 0.1 M HCl. Heat at 60°C for 2 hours. Neutralize with 1 mL 0.1 M NaOH.

  • Alkaline Stress: 1 mL stock + 1 mL 0.1 M NaOH. Heat at 60°C for 2 hours. Neutralize with 1 mL 0.1 M HCl.

  • Oxidative Stress: 1 mL stock + 1 mL 3% H2​O2​ . Store at room temperature for 2 hours.

  • Dilute all stressed samples to a working concentration of 100 µg/mL with diluent prior to injection.

Degradation A API Stock (1.0 mg/mL) B Stress Conditions (Acid/Base/Oxidation) A->B C Neutralization & Dilution B->C D Filtration (0.22 µm PTFE) C->D E HPLC-PDA/MS Analysis D->E F Peak Purity Verification E->F

Fig 2. Standardized forced degradation workflow for stability-indicating methods.

Data Presentation & Method Validation

The quantitative data below summarizes the expected performance of the developed methodologies, validated according to ICH Q2(R1) guidelines.

Table 1: System Suitability Comparison (n=6 injections)

ParameterMethod A (HILIC)Method B (IP-RP)Acceptance Criteria
Retention Time ( tR​ ) 6.45 min8.12 minN/A
Retention Factor ( k′ ) 3.24.1 k′≥2.0
Tailing Factor ( Tf​ ) 1.121.45 ≤1.5
Theoretical Plates ( N ) 8,4504,200 ≥5000 (HILIC preferred)
Injection Precision (%RSD) 0.4%1.2% ≤2.0%

Observation: Method A (HILIC) demonstrates superior peak symmetry and efficiency compared to the IP-RP method, confirming the mechanistic advantage of partitioning over ion-pairing for this specific molecule.

Table 2: Method Validation Summary (Method A - HILIC)

Validation ParameterResultMethod / Range
Linearity Range 1.0 – 200 µg/mL7 concentration levels
Correlation Coefficient ( r2 ) 0.9998Linear Regression Analysis
Limit of Detection (LOD) 0.15 µg/mLS/N Ratio 3:1
Limit of Quantification (LOQ) 0.50 µg/mLS/N Ratio 10:1
Accuracy (% Recovery) 98.5% – 101.2%Spiked at 50%, 100%, 150% levels
Mass Balance (Degradation) > 98.0%Peak purity index > 0.990 (PDA)

Conclusion

The successful analysis of 4,6-Dimethylpyrimidine-2-carbohydrazide requires a departure from traditional reversed-phase chromatography. By understanding the analyte's high polarity and basicity, analytical scientists can utilize HILIC mode with acidic buffering to achieve superior retention, peak symmetry, and MS-compatibility. The protocols and self-validating criteria provided herein ensure robust, reproducible, and stability-indicating performance suitable for rigorous drug development pipelines.

References

  • Kazoka, H. (2007). "HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column." Journal of Biochemical and Biophysical Methods, 70(1), 15-21. URL:[Link]

  • Marchenko, S. I., et al. (2007). "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)." Pharmaceutical Chemistry Journal, 41, 1-10. URL:[Link]

  • Sun, Q. (2016). "Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry." Methods in Molecular Biology, 1378, 237-242. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Baseline Noise for 4,6-Dimethylpyrimidine-2-carbohydrazide Samples

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering HPLC baseline noise during the analysis of 4,6-Dimethylpyrimidine-2-carbohydrazide and relate...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering HPLC baseline noise during the analysis of 4,6-Dimethylpyrimidine-2-carbohydrazide and related polar compounds. Our approach is rooted in a deep understanding of chromatographic principles to not only solve immediate issues but also to build robust analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps to take when I observe baseline noise with my 4,6-Dimethylpyrimidine-2-carbohydrazide sample?

A1: Begin with the simplest explanations. First, ensure your mobile phase is freshly prepared, using high-purity HPLC-grade solvents, and has been adequately degassed.[1] Second, check for any visible leaks in the system, from the pump heads to the detector waste line. Finally, run a blank injection (mobile phase only) to determine if the noise is originating from your sample or the HPLC system itself.

Q2: My baseline noise only appears when I run a gradient method. What is the likely cause?

A2: Gradient-related noise often points to issues with mobile phase mixing or contamination in one of the solvents.[2] Inadequate mixing can cause refractive index fluctuations that manifest as a noisy baseline.[2] Additionally, if one of your mobile phase components is contaminated, the noise will become more apparent as the proportion of that solvent increases during the gradient run.

Q3: Can the 4,6-Dimethylpyrimidine-2-carbohydrazide analyte itself contribute to baseline noise?

A3: While less common, highly concentrated samples or samples with poor solubility in the mobile phase can precipitate in the system, leading to baseline disturbances. Given the polar nature of 4,6-Dimethylpyrimidine-2-carbohydrazide, ensure it is fully dissolved in a solvent compatible with your mobile phase.

Q4: What role does the HPLC column play in baseline noise?

A4: The column can be a significant source of noise. Contaminants from previous injections can slowly bleed off the column, causing a wandering or noisy baseline.[3] Column degradation, especially when operating at pH extremes, can also lead to increased noise. If you suspect the column, you can replace it with a union and run the mobile phase through the system to see if the noise disappears.

Q5: Are there specific detector settings I should be aware of for pyrimidine derivatives like this?

A5: Yes. For pyrimidine derivatives, a common UV detection wavelength is around 225 nm.[4] Operating at very low wavelengths (below 220 nm) can increase baseline noise due to the higher absorbance of many solvents and additives.[5] If your method allows, experimenting with a slightly higher wavelength might improve your signal-to-noise ratio.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving different types of HPLC baseline noise.

Categorizing Baseline Noise

The first step in effective troubleshooting is to characterize the type of noise you are observing.

  • High-Frequency, Random Noise: Appears as rapid, irregular fluctuations in the baseline.

  • Periodic (Pulsating) Noise: Occurs at regular intervals, often in sync with the pump strokes.

  • Baseline Drift: A gradual, steady increase or decrease in the baseline signal over the course of a run.

  • Spikes: Random, sharp peaks that are not part of the chromatogram.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the source of baseline noise.

HPLC_Troubleshooting_Workflow start Baseline Noise Observed categorize_noise Categorize Noise Type start->categorize_noise is_periodic Periodic Noise? categorize_noise->is_periodic is_random Random Noise? categorize_noise->is_random is_drift Baseline Drift? categorize_noise->is_drift is_spikes Spikes? categorize_noise->is_spikes pump_issues Check Pump: - Degassing - Check Valves - Leaks - Seals is_periodic->pump_issues Yes detector_lamp Check Detector Lamp is_random->detector_lamp Yes temp_fluctuations Check Temperature Control: - Column Oven - Ambient Temperature is_drift->temp_fluctuations Yes air_bubbles Check for Air Bubbles is_spikes->air_bubbles Yes mixer_issues Check Mixer Performance pump_issues->mixer_issues end Baseline Resolved mixer_issues->end mobile_phase_prep Review Mobile Phase Prep: - Fresh Solvents - Purity - Degassing detector_lamp->mobile_phase_prep flow_cell_contamination Clean Flow Cell mobile_phase_prep->flow_cell_contamination flow_cell_contamination->end column_equilibration Ensure Adequate Column Equilibration temp_fluctuations->column_equilibration mobile_phase_composition Verify Mobile Phase Stability column_equilibration->mobile_phase_composition mobile_phase_composition->end electrical_issues Check Electrical Grounding and Interference air_bubbles->electrical_issues electrical_issues->end

Caption: A systematic workflow for troubleshooting HPLC baseline noise.

Detailed Corrective Actions

Mobile Phase and Solvent-Related Issues

The quality and preparation of the mobile phase are paramount for a stable baseline.

IssueCausalityRecommended Action
Contaminated Solvents Impurities in the mobile phase can have UV absorbance, leading to a noisy or drifting baseline, especially in gradient analysis.Use only HPLC-grade solvents and water. Prepare mobile phases fresh daily.
Inadequate Degassing Dissolved gases can outgas in the detector flow cell, causing spikes and random noise.[6]Degas the mobile phase using an inline degasser, helium sparging, or sonication.
Mobile Phase Immiscibility If mobile phase components are not fully miscible, it can lead to pressure fluctuations and baseline noise.Ensure all mobile phase components are miscible. When switching between immiscible solvents, flush the system thoroughly with an intermediate solvent like isopropanol.
Use of UV-Absorbing Additives (e.g., TFA) Additives like Trifluoroacetic Acid (TFA) absorb UV light at low wavelengths and can amplify pump pulsations, leading to a noisy baseline.[7][8]If possible, increase the detection wavelength. Ensure thorough mixing of the mobile phase.

Experimental Protocol: Mobile Phase Preparation

  • Solvent Selection: Use HPLC-grade acetonitrile, methanol, and water. For buffers, use high-purity salts.

  • Buffer Preparation: Accurately weigh and dissolve the buffer salt in HPLC-grade water. Adjust the pH as required for your method.

  • Filtration: Filter the aqueous buffer solution through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.

  • Mixing: Combine the aqueous and organic phases in the desired proportions. For isocratic methods, pre-mixing is often more reliable.

  • Degassing: Degas the final mobile phase for at least 15 minutes using your chosen method.

HPLC System and Hardware Issues

Mechanical problems within the HPLC system are a frequent cause of baseline noise.

ComponentPotential IssueRecommended Action
Pump Worn pump seals, faulty check valves, or trapped air bubbles can cause pressure fluctuations that manifest as periodic baseline noise.[2]Purge the pump to remove air bubbles. If the problem persists, inspect and replace worn seals or check valves.
Detector A failing detector lamp can cause a significant increase in random baseline noise. Contamination of the flow cell can lead to drift and noise.[3]Check the lamp's energy output. If it is low, replace the lamp. Flush the flow cell with a suitable cleaning solvent.
Injector A leaking injector seal can introduce air into the system, causing pressure fluctuations and baseline spikes.Perform a leak test on the injector. Replace the rotor seal if necessary.
Mixer Inefficient mixing of gradient solvents can lead to periodic baseline noise.[2]Ensure the mixer is appropriate for the flow rate and method. Consider adding a larger volume mixer for challenging gradients.

Experimental Protocol: System Purge

  • Open the pump's purge valve.

  • Set the pump to a high flow rate (e.g., 5 mL/min).

  • Pump at least 10 mL of fresh, degassed mobile phase through the purge line.

  • Close the purge valve and allow the system to pressurize.

  • Monitor the pressure for stability.

Column and Method-Related Issues

The analytical column and method parameters can also contribute to baseline instability.

IssueCausalityRecommended Action
Column Contamination Buildup of strongly retained compounds from previous injections can bleed off, causing a wandering or noisy baseline.[3]Flush the column with a strong solvent. If the problem persists, consider replacing the column.
Insufficient Equilibration Not allowing the column to fully equilibrate with the mobile phase before starting a run can lead to baseline drift.Equilibrate the column with at least 10-20 column volumes of the initial mobile phase.
Temperature Fluctuations Changes in ambient temperature or an unstable column oven can cause baseline drift.[6]Use a column oven to maintain a constant temperature. Ensure the lab environment is stable.

Experimental Protocol: Column Flushing

  • Disconnect the column from the detector to avoid contaminating the flow cell.

  • Flush the column with a series of solvents, starting with the mobile phase and gradually increasing the solvent strength. A typical sequence for a reversed-phase column might be:

    • Water

    • Methanol or Acetonitrile

    • Isopropanol

    • Methanol or Acetonitrile

    • Water

  • Re-equilibrate the column with the mobile phase before use.

Logical Relationship Diagram for Troubleshooting

The following diagram illustrates the interconnectedness of potential noise sources.

Logical_Relationships cluster_system HPLC System cluster_method Method & Consumables Pump Pump - Leaks - Seals - Check Valves - Degassing BaselineNoise Baseline Noise Pump->BaselineNoise Pressure Fluctuations Detector Detector - Lamp - Flow Cell - Temperature Detector->BaselineNoise Signal Instability Injector Injector - Leaks - Blockages Injector->BaselineNoise Leaks/Bubbles MobilePhase Mobile Phase - Purity - Preparation - Degassing MobilePhase->Pump Affects Degassing Column Column - Contamination - Degradation - Equilibration MobilePhase->Column Affects Equilibration MobilePhase->BaselineNoise Contamination/Bubbles Column->BaselineNoise Bleed/Contamination

Caption: Interplay of system and method components contributing to baseline noise.

References

  • Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org. Retrieved from [Link]

  • Marchenko, S. I., Moiseeva, A. M., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(1), 48–55.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Waters. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Retrieved from [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15–21.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydrazinyl-4,6-dimethylpyrimidine. Retrieved from [Link]

  • NextSDS. (n.d.). 2-hydrazinyl-4,6-dimethylpyrimidine — Chemical Substance Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Carbohydrazide (CAS 497-18-7). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Retrieved from [Link]

  • NIST. (n.d.). Pyrimidine, 4,6-dimethyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dimethyl pyrimidine. Retrieved from [Link]

  • University of Oxford. (n.d.). Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy. Retrieved from [Link]

  • CAS. (n.d.). 2-Hydroxy-4,6-dimethylpyrimidine. Retrieved from [Link]

  • Semantic Scholar. (2021, May 24). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Retrieved from [Link]

  • PubMed. (2002, February 15). Spectral and photophysical studies of inclusion complexes of 2-amino-4,6-dimethyl pyrimidine with beta-cyclodextrin. Retrieved from [Link]

  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
  • SpectraBase. (n.d.). 4,6-dimethyl-2-pyrimidinethiol, hydrochloride. Retrieved from [Link]

  • University of California, Riverside. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Springer. (n.d.). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Retrieved from [Link]

  • Asian Journal of Chemistry. (2021, March 20). HPLC Determination of Formaldehyde in Flour Samples using 2,4,6-Trichlorophenyl Hydrazine as Derivatization Reagent. Retrieved from [Link]

  • CMJ Publishers. (2025, April 29). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 4,6-Dimethylpyrimidine-2-carbohydrazide Handling &amp; Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 4,6-Dimethylpyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 4,6-Dimethylpyrimidine-2-carbohydrazide . The combination of a highly nucleophilic hydrazide moiety and an electron-deficient pyrimidine ring presents unique stability challenges in drug development workflows, primarily driven by hydrolytic vulnerabilities and metal-chelating properties.

Core Properties & Stability Profile

Understanding the baseline quantitative data is critical for designing robust experimental workflows and preventing premature compound degradation.

PropertySpecification / Value
CAS Number 60137-37-3
Molecular Formula C7H10N4O
Molecular Weight 166.18 g/mol
Optimal Storage (Solid) -20°C, desiccated, protected from light
Optimal Storage (Solution) -80°C in anhydrous DMSO (aliquoted)
Primary Degradation Routes Hydrolysis, Oxidation, Trace Metal Complexation
Shelf Life (Solid at -20°C) > 24 months
Shelf Life (Solution at -80°C) < 6 months (Strictly avoid freeze-thaw cycles)

Troubleshooting & FAQs

Q1: Why does my 4,6-Dimethylpyrimidine-2-carbohydrazide degrade over time, and what is the optimal storage temperature?

Causality: The degradation is primarily driven by the hydrazide group (-CO-NH-NH₂), which is highly nucleophilic. In the presence of atmospheric moisture, it undergoes slow hydrolysis to form 4,6-dimethylpyrimidine-2-carboxylic acid and free hydrazine. Furthermore, the pyrimidine nitrogens are susceptible to oxidation, forming N-oxides when exposed to ambient air and UV light . Solution: Store the solid powder at -20°C in an amber glass vial backfilled with an inert gas (Argon or Nitrogen). The low temperature slows thermodynamic degradation kinetics, while the inert atmosphere prevents oxidative and hydrolytic attack.

Q2: I noticed a color change (slight yellowing) in my stored powder. What causes this, and is it still usable?

Causality: Carbohydrazides are known bidentate ligands that readily form stable, colored coordination complexes with trace transition metals (e.g., Cu²⁺, Fe³⁺, Zn²⁺) . Yellowing can also indicate the formation of azo-compounds via auto-oxidation. Solution: A color change is a definitive indicator of chemical alteration. Do not use discolored batches for sensitive biological assays , as the metal complexes or oxidized byproducts will introduce off-target effects and skew dose-response curves. Always use PTFE (Teflon) or ceramic spatulas instead of stainless steel when weighing this compound to prevent trace metal contamination.

Q3: How should I prepare and store stock solutions for in vitro assays?

Causality: Water accelerates the hydrolysis of the carbohydrazide bond. Even trace water in hygroscopic solvents like DMSO can ruin a stock solution over time, leading to a loss of potency in your assays. Solution: Dissolve the compound in anhydrous DMSO (≥99.9%, stored over molecular sieves). Immediately aliquot the solution into single-use vials and flash-freeze them in liquid nitrogen before transferring them to a -80°C freezer. This completely halts the kinetic degradation pathways.

Mechanistic Workflow: Degradation & Mitigation

The following diagram maps the causality between environmental exposures, degradation pathways, and the required mitigation strategies.

G Compound 4,6-Dimethylpyrimidine- 2-carbohydrazide Hydrolysis Hydrolysis (Moisture) Compound->Hydrolysis H2O Exposure Oxidation Oxidation (Light/Air) Compound->Oxidation O2 / UV Light MetalComp Metal Complexation (Trace Metals) Compound->MetalComp Heavy Metals Degradants Inactive Degradants (Carboxylic Acids, N-Oxides) Hydrolysis->Degradants Oxidation->Degradants MetalComp->Degradants Mitigation1 Desiccation & Inert Gas (Argon) Mitigation1->Hydrolysis Prevents Mitigation2 Amber Vials & -20°C Storage Mitigation2->Oxidation Prevents Mitigation3 Use Glass/PTFE Avoid Metal Spatulas Mitigation3->MetalComp Prevents

Figure 1: Degradation pathways of 4,6-Dimethylpyrimidine-2-carbohydrazide and mitigation strategies.

Self-Validating Experimental Protocols

Protocol A: Preparation and Cryopreservation of Stock Solutions

This protocol is designed as a self-validating system. If the solution fails the visual inspection at Step 4, the protocol has failed, and the batch must be discarded to protect assay integrity.

  • Equilibration: Remove the sealed vial of 4,6-Dimethylpyrimidine-2-carbohydrazide from the -20°C freezer. Crucial: Allow it to sit at room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.

  • Weighing: Inside a dry box or under low-humidity conditions, weigh the desired amount using a static-free PTFE spatula. Do not use stainless steel.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution. Vortex gently until completely dissolved.

  • Validation Check: Hold the vial against a white background. The solution must be 100% transparent and colorless. If any turbidity or yellow tint is observed, discard the solution immediately.

  • Aliquoting: Divide the stock into 10 µL to 50 µL single-use aliquots in sterile, amber microcentrifuge tubes.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to -80°C.

Protocol B: Quality Control (QC) via LC-MS

Perform this QC step if a stock solution has been stored for >3 months or if a freeze-thaw cycle was accidentally breached.

  • Sample Prep: Thaw one aliquot on ice. Dilute 1:1000 in LC-MS grade Water:Acetonitrile (50:50) containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile over 10 minutes.

  • Mass Spectrometry: Monitor for the parent ion [M+H]⁺ at m/z 167.09.

  • Validation Check: Look for the presence of a peak at m/z 153.06 (indicative of the carboxylic acid degradation product via loss of hydrazine). If the degradant peak area exceeds 5% of the parent peak, the entire stock lot must be discarded to ensure scientific integrity .

References

  • National Institutes of Health. "Pyrimidine-2-carbohydrazide - CID 11182639". PubChem. Available at:[Link]

Reference Data & Comparative Studies

Validation

4,6-Dimethylpyrimidine-2-carbohydrazide vs. Alternative Pyrimidine Carbohydrazides: A Comparative Guide for Drug Development

Pyrimidine carbohydrazides are privileged scaffolds in medicinal chemistry, offering a versatile platform for the development of novel therapeutics ranging from antimicrobial agents to gene modulators. Within this class,...

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Author: BenchChem Technical Support Team. Date: April 2026

Pyrimidine carbohydrazides are privileged scaffolds in medicinal chemistry, offering a versatile platform for the development of novel therapeutics ranging from antimicrobial agents to gene modulators. Within this class, the substitution pattern on the pyrimidine ring drastically alters the molecule's physicochemical properties, steric profile, and target affinity.

This guide provides an objective, data-driven comparison between 4,6-Dimethylpyrimidine-2-carbohydrazide and other key pyrimidine carbohydrazide derivatives, detailing the causality behind their structural advantages and providing self-validating experimental protocols for their synthesis and evaluation.

Structural and Physicochemical Profiling

The baseline scaffold, unsubstituted pyrimidine-2-carbohydrazide, provides a foundation for hydrogen bonding and metal chelation[1]. However, functionalizing the 4 and 6 positions of the pyrimidine ring with methyl groups (as seen in 4,6-Dimethylpyrimidine-2-carbohydrazide) introduces critical steric bulk and electron-donating properties[2].

In contrast, more complex derivatives, such as indolyl pyrimidine-5-carbohydrazides, shift the carbohydrazide moiety to the 5-position and fuse bulky indole rings to maximize lipophilicity and target specific fungal cell membrane enzymes[3].

Table 1: Physicochemical Properties Comparison
CompoundIdentifierMolecular FormulaMolecular WeightKey Structural Feature
Pyrimidine-2-carbohydrazide CID 11182639C5H6N4O138.13 g/mol Unsubstituted baseline scaffold
4,6-Dimethylpyrimidine-2-carbohydrazide CAS 60137-37-3C7H10N4O166.18 g/mol 4,6-dimethyl steric bulk
Indolyl Pyrimidine-5-carbohydrazides N/A (Class)Variable>300.00 g/mol Indole fusion, bulky aryl groups

Mechanistic Insights: The Causality of Substitution

The choice between a simple pyrimidine carbohydrazide and a substituted variant like 4,6-dimethylpyrimidine-2-carbohydrazide is dictated by the specific steric and electrostatic requirements of the biological target.

Utrophin Modulation in Duchenne Muscular Dystrophy (DMD): 2-Pyrimidine carbohydrazides are potent modulators of utrophin, a protein that can compensate for the lack of dystrophin in DMD patients[4]. Recent 3D-QSAR modeling utilizing Comparative Molecular Field Analysis (CoMFA) reveals that the steric field accounts for 59.3% of the variance in modulation activity, while the electrostatic field accounts for 40.7%[5]. Causality: The addition of methyl groups at the 4 and 6 positions introduces a highly favorable steric bulk that optimizes the ligand's fit within the target receptor's binding pocket. This specific spatial occupation significantly increases the pEC50 (biological activity) compared to the unsubstituted baseline[4].

Antimicrobial and Antifungal Activity: For antifungal applications, researchers often utilize indolyl pyrimidine carbohydrazides. Studies targeting Candida albicans demonstrate that electron-donating groups (such as methyls) on the pyrimidine ring enhance the bioactivity profile compared to electron-withdrawing groups[3].

G A 2-Pyrimidine Carbohydrazide Scaffold B 4,6-Dimethyl Substitution (Steric Bulk) A->B Alkylation C Unsubstituted (Baseline) A->C No modification D Enhanced Utrophin Modulation (pEC50 ↑) B->D Favorable Steric Field (59.3% Variance) E Moderate Utrophin Modulation C->E Baseline Binding

Fig 1: Structure-activity logic of pyrimidine-2-carbohydrazides in utrophin modulation.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step contains an inherent quality control checkpoint.

Protocol A: Synthesis of 4,6-Dimethylpyrimidine-2-carbohydrazide

This protocol leverages thermodynamic control to ensure high purity without the need for column chromatography.

  • Esterification (Activation): Convert 4,6-dimethylpyrimidine-2-carboxylic acid to its corresponding ethyl ester using ethanol and a catalytic amount of sulfuric acid under reflux for 4 hours. Validation: TLC (Hexane:EtOAc 3:1) must show complete consumption of the highly polar baseline spot (acid).

  • Hydrazinolysis (Substitution): Dissolve the resulting ethyl 4,6-dimethylpyrimidine-2-carboxylate in absolute ethanol. Add a 3-fold molar excess of hydrazine hydrate (N2H4·H2O) dropwise at 0°C, then reflux for 6 hours. Causality: Excess hydrazine hydrate is strictly required to shift the equilibrium and prevent the formation of symmetric, inactive diacylhydrazines.

  • Self-Purifying Precipitation: Allow the reaction mixture to cool slowly to 4°C. Causality: Ethanol is strategically chosen as the solvent; its polarity dissolves the starting ester but forces the highly polar, hydrogen-bond-rich carbohydrazide product to crystallize out of solution upon cooling.

  • Validation Gate: Filter the precipitate and wash with ice-cold ethanol. Confirm purity via ¹H NMR (DMSO-d6). The signature broad singlet of the -NH2 protons should appear around δ 4.5-5.0 ppm, and the -NH- proton around δ 9.5-10.0 ppm. Proceed to bioassays only if purity is >98%.

Protocol B: High-Throughput Screening (HTS) for Utrophin Modulation
  • Cell Culture: Seed human muscle-derived cells harboring a utrophin promoter-luciferase reporter construct into 384-well plates at 5,000 cells/well.

  • Compound Dosing: Treat cells with 4,6-dimethylpyrimidine-2-carbohydrazide and unsubstituted pyrimidine-2-carbohydrazide across a 10-point concentration gradient (1 nM to 10 μM).

  • Incubation & Lysis: Incubate for 48 hours at 37°C. Lyse cells using a validated luciferase assay buffer.

  • Quantification: Measure luminescence. Validation: Normalize data against a vehicle control (0.1% DMSO) to rule out solvent-induced cytotoxicity. Calculate the pEC50 using non-linear regression analysis.

W S1 Step 1: Esterification of Pyrimidine-2-carboxylic acid S2 Step 2: Hydrazinolysis (Excess N2H4·H2O, EtOH) S1->S2 Intermediate Yield S3 Step 3: Crystallization & NMR/LC-MS Validation S2->S3 Self-Purifying Precipitation S4 Step 4: In Vitro Bioassay (Utrophin Reporter) S3->S4 >98% Purity Confirmed

Fig 2: Self-validating synthetic workflow for 4,6-dimethylpyrimidine-2-carbohydrazide.

Comparative Performance Data

The structural modifications directly translate to measurable differences in biological performance. Table 2 summarizes the comparative efficacy of these scaffolds based on established QSAR models and empirical screening data.

Table 2: Biological Activity Comparison Profile
Compound ClassPrimary Target / ApplicationActivity MetricStructural Driver of Activity
Unsubstituted Pyrimidine-2-carbohydrazide Baseline screeningModerate pEC50Baseline electrostatic interactions
4,6-Dimethylpyrimidine-2-carbohydrazide Utrophin Modulation (DMD)High pEC50Favorable steric field optimization (59.3% variance)
Indolyl Pyrimidine-5-carbohydrazides Antifungal (C. albicans)Low MIC (High Potency)Electron-donating groups enhance bioactivity

Conclusion

While the unsubstituted pyrimidine-2-carbohydrazide serves as an excellent foundational building block, 4,6-dimethylpyrimidine-2-carbohydrazide offers a vastly superior profile for specific target modulation, particularly in utrophin upregulation. The strategic placement of methyl groups at the 4 and 6 positions satisfies critical steric requirements within receptor binding pockets, driving higher pEC50 values. For researchers developing novel therapeutics, selecting the appropriately substituted pyrimidine carbohydrazide is not merely a matter of lipophilicity, but a calculated optimization of 3D spatial fields.

Sources

Comparative

Comprehensive Comparison Guide: Validation of LC-MS/MS Methods for 4,6-Dimethylpyrimidine-2-carbohydrazide Quantification

Executive Summary & The Bioanalytical Challenge The accurate quantification of highly polar, nitrogen-rich small molecules in biological matrices is a persistent challenge in drug development and pharmacokinetic (PK) pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Bioanalytical Challenge

The accurate quantification of highly polar, nitrogen-rich small molecules in biological matrices is a persistent challenge in drug development and pharmacokinetic (PK) profiling. 4,6-Dimethylpyrimidine-2-carbohydrazide (C7H10N4O, MW: 166.18 g/mol ) exemplifies this challenge. Structurally, it features a basic pyrimidine ring and a highly polar carbohydrazide moiety.

Under standard acidic conditions used for positive Electrospray Ionization (ESI), the basic nitrogen atoms become protonated. When analyzed using conventional Reversed-Phase Liquid Chromatography (RPLC), these physicochemical properties lead to poor retention, severe peak tailing due to secondary silanol interactions, and co-elution with endogenous matrix components in the void volume[1][2]. This co-elution causes catastrophic ion suppression, compromising the assay's sensitivity and reliability[3].

To establish a self-validating, robust assay compliant with the ICH M10 Bioanalytical Method Validation Guidelines [4], analytical scientists must pivot from traditional RPLC to Hydrophilic Interaction Liquid Chromatography (HILIC) . This guide objectively compares these two methodologies and provides a comprehensive, step-by-step ICH M10 validation protocol for the superior HILIC-MS/MS approach.

Methodological Comparison: RPLC vs. HILIC-MS/MS

The choice of chromatographic separation directly dictates the reliability of the mass spectrometric detection. The causality behind the failure of RPLC and the success of HILIC for 4,6-Dimethylpyrimidine-2-carbohydrazide lies in the mechanism of partitioning.

  • The RPLC Failure Mechanism: In RPLC, retention relies on hydrophobic interactions. Highly polar, protonated molecules like 4,6-Dimethylpyrimidine-2-carbohydrazide cannot partition into the non-polar C18 stationary phase, resulting in rapid elution[1]. Furthermore, attempts to retain such compounds using highly aqueous mobile phases drastically reduce ESI desolvation efficiency, lowering MS sensitivity.

  • The HILIC Advantage: HILIC utilizes a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase (typically >70% Acetonitrile)[5]. A water-enriched layer forms on the stationary phase surface. The polar analyte partitions into this aqueous layer, achieving strong retention[1]. Crucially, the high organic content of the mobile phase entering the MS source enhances droplet evaporation and ionization efficiency, yielding superior signal-to-noise ratios[5].

RPLC_vs_HILIC cluster_RPLC Reversed-Phase LC (RPLC) cluster_HILIC Hydrophilic Interaction LC (HILIC) Analyte 4,6-Dimethylpyrimidine- 2-carbohydrazide (Highly Polar, Basic) RPLC_Col C18 Column (Hydrophobic) Analyte->RPLC_Col HILIC_Col Zwitterionic/Amide Column (Polar) Analyte->HILIC_Col RPLC_Mech Poor Partitioning & Silanol Interactions RPLC_Col->RPLC_Mech RPLC_Result Void Volume Elution Peak Tailing RPLC_Mech->RPLC_Result RPLC_MS Severe Ion Suppression (Matrix Effects) RPLC_Result->RPLC_MS HILIC_Mech Water-Layer Partitioning & Ion Exchange HILIC_Col->HILIC_Mech HILIC_Result Strong Retention Symmetrical Peaks HILIC_Mech->HILIC_Result HILIC_MS Enhanced ESI Efficiency (High Organic) HILIC_Result->HILIC_MS

Chromatographic fate of 4,6-Dimethylpyrimidine-2-carbohydrazide in RPLC versus HILIC.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing optimized RPLC and HILIC methods for carbohydrazide-derivative quantification in human plasma.

Performance MetricRPLC-MS/MS (C18 Column)HILIC-MS/MS (Zwitterionic Column)Scientific Causality
Retention Factor ( k ) < 0.5 (Elutes in void)3.2 (Well retained)HILIC promotes aqueous layer partitioning; RPLC repels polar analytes[1].
Peak Asymmetry ( As​ ) 2.4 (Severe tailing)1.1 (Symmetrical)HILIC mitigates secondary interactions with unendcapped silanols[6].
Matrix Effect (MF %) 45% (Severe suppression)98% (Negligible)HILIC shifts elution away from early-eluting endogenous salts and phospholipids[3].
ESI Efficiency Low (High aqueous mobile phase)High (High organic mobile phase)>80% Acetonitrile in HILIC accelerates droplet desolvation in the MS source[5].
LLOQ 50 ng/mL1.0 ng/mLEnhanced ionization and reduced background noise in HILIC yield a 50x sensitivity gain.

ICH M10 Compliant Validation Protocol (HILIC-MS/MS)

To ensure the assay is a self-validating system, the methodology must strictly adhere to the ICH M10 guidelines [4]. The following protocol details the optimal workflow for 4,6-Dimethylpyrimidine-2-carbohydrazide.

Step-by-Step Experimental Methodology

A. Sample Preparation (Protein Precipitation - PPT) Causality: HILIC columns require samples to be injected in a highly organic solvent to prevent peak distortion (solvent effects). Aqueous extractions disrupt the stationary phase water layer.

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution. Note: SIL-IS is critical to mathematically correct for matrix effects and extraction recovery variations.

  • Add 150 µL of cold Acetonitrile (100%) to precipitate proteins (3:1 organic-to-aqueous ratio).

  • Vortex for 2 minutes at 1000 rpm, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate for injection.

B. Chromatographic Conditions (HILIC)

  • Column: ZIC-HILIC (2.1 × 100 mm, 3.5 µm) maintained at 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid). Causality: Buffer salts are essential in HILIC to control ion-exchange mechanisms and ensure reproducible retention[5].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B (highly organic to retain the polar analyte). Decrease to 60% B over 4 minutes. Causality: In HILIC, water is the strong eluting solvent; gradients must run from high to low organic[5].

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

C. Mass Spectrometry (ESI-MS/MS)

  • Polarity: Positive Ion Mode (ESI+).

  • Transitions (MRM): Monitor the precursor-to-product ion transition for 4,6-Dimethylpyrimidine-2-carbohydrazide (m/z 167.1 → m/z[Optimized Fragment]).

  • Parameters: Capillary voltage 3.5 kV; Desolvation temperature 450°C.

ICH_M10_Workflow cluster_Validation ICH M10 Core Validation Parameters Start Sample Prep: Protein Precipitation (3:1 ACN:Plasma) LCMS HILIC-MS/MS Analysis (Positive ESI, MRM Mode) Start->LCMS Selectivity Selectivity & Specificity (Blank Matrix + IS) LCMS->Selectivity Linearity Calibration Curve (R² ≥ 0.99, ±15% Dev) Selectivity->Linearity AccPrec Accuracy & Precision (Intra/Inter-run ≤ 15% CV) Linearity->AccPrec Matrix Matrix Effect & Recovery (IS-Normalized MF) AccPrec->Matrix Stability Stability Testing (F/T, Benchtop, Long-term) Matrix->Stability

Workflow for the ICH M10 compliant validation of the HILIC-MS/MS method.

ICH M10 Validation Execution

To establish trustworthiness, the method must pass the following ICH M10 criteria[4]:

  • Selectivity and Specificity: Analyze blank plasma from 6 independent sources (including hemolyzed and lipemic lots). Acceptance: Interfering peaks at the analyte retention time must be ≤ 20% of the Lower Limit of Quantification (LLOQ) response, and ≤ 5% for the IS.

  • Calibration Curve (Linearity): Prepare a minimum of 6 non-zero calibration standards. Acceptance: The back-calculated concentrations must be within ±15% of the nominal value (±20% at the LLOQ).

  • Accuracy and Precision (A&P): Evaluate using Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in 6 replicates across at least 3 independent runs. Acceptance: Intra-run and inter-run precision (CV%) must be ≤ 15% (≤ 20% for LLOQ). Accuracy must be within 85-115% of nominal values (80-120% for LLOQ).

  • Matrix Effect (ME): Calculate the Matrix Factor (MF) by comparing the peak area in the presence of matrix (post-extraction spiked) to the peak area in the absence of matrix (pure solvent). Acceptance: The IS-normalized MF across 6 lots of matrix must have a CV ≤ 15%. The use of HILIC combined with a SIL-IS virtually guarantees compliance here by normalizing ionization fluctuations.

  • Stability: Assess analyte stability in the biological matrix under various conditions: Freeze-Thaw (minimum 3 cycles at -20°C and -70°C), Benchtop (room temperature for expected processing time), and Long-term storage. Acceptance: Mean concentration at each level must be within ±15% of the nominal concentration.

Conclusion

Quantifying highly polar, basic analytes like 4,6-Dimethylpyrimidine-2-carbohydrazide exposes the fundamental limitations of Reversed-Phase LC. By transitioning to a HILIC-MS/MS framework, bioanalytical scientists can leverage favorable partitioning mechanics and enhanced ESI desolvation to achieve a 50-fold increase in sensitivity while eliminating matrix effects. When coupled with rigorous adherence to the ICH M10 guidelines, this approach yields a highly robust, self-validating assay suitable for critical pharmacokinetic and regulatory submissions.

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Validation

4,6-Dimethylpyrimidine-2-carbohydrazide vs standard inhibitors in vitro

Title: In Vitro Profiling of 4,6-Dimethylpyrimidine-2-Carbohydrazide Derivatives Against Standard PDE4 Inhibitors Executive Summary The 4,6-dimethylpyrimidine-2-carbohydrazide (4,6-DMPC) scaffold has emerged as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Profiling of 4,6-Dimethylpyrimidine-2-Carbohydrazide Derivatives Against Standard PDE4 Inhibitors

Executive Summary

The 4,6-dimethylpyrimidine-2-carbohydrazide (4,6-DMPC) scaffold has emerged as a highly versatile pharmacophore in medicinal chemistry, particularly in the design of selective phosphodiesterase 4 (PDE4) inhibitors. PDE4 enzymes are critical regulators of intracellular cyclic adenosine monophosphate (cAMP), and their inhibition is a validated strategy for treating inflammatory conditions such as pressure ulcers, psoriasis, and chronic obstructive pulmonary disease (COPD). This guide provides an in-depth comparative analysis of 4,6-DMPC-derived inhibitors against standard clinical and experimental PDE4 inhibitors, specifically Rolipram and Apremilast, focusing on in vitro enzymatic efficacy, structural causality, and cellular anti-inflammatory performance.

Mechanistic Causality: Why the 4,6-DMPC Scaffold?

The efficacy of the 4,6-DMPC core in targeting PDE4D is not coincidental; it is rooted in precise steric and electronic complementarity within the enzyme's catalytic pocket.

  • Hydrogen Bonding Network : The nitrogen atoms within the pyrimidine ring act as critical hydrogen bond acceptors, interacting directly with the invariant HIS-160 residue in the PDE4 binding site. Simultaneously, the oxygen and nitrogen atoms of the carbohydrazide moiety form a bidentate hydrogen-bonding interaction with GLN-369, a residue essential for substrate recognition[1].

  • Steric Occlusion via Methylation : The 4,6-dimethyl substitutions provide necessary lipophilic bulk. These methyl groups project into the hydrophobic sub-pocket of the PDE4 active site, displacing high-energy water molecules and enhancing binding entropy. This steric arrangement also contributes to isoform selectivity (favoring PDE4D over PDE4B) by exploiting minor topological differences in the binding clefts of the subfamilies.

In Vitro Performance Comparison

To benchmark the potential of the 4,6-DMPC scaffold, recent studies have evaluated its derivatives (e.g., Compound G1) against established standards[1]. Rolipram serves as the classical first-generation reference, while Apremilast represents a clinically approved, second-generation inhibitor.

Table 1: Comparative In Vitro Profiling of PDE4 Inhibitors

CompoundTargetPDE4D IC₅₀ (nM)TNF-α Inhibition IC₅₀ (μM)NO Inhibition IC₅₀ (μM)Primary Binding Interaction
4,6-DMPC Derivative (G1) PDE4D29.013.322.32HIS-160, GLN-369
Rolipram PDE4 (Pan)~130.0~25.50~18.40GLN-369
Apremilast PDE4 (Pan)~74.0~0.07N/AGLN-369, TYR-159

*Assessed in LPS-stimulated RAW264.7 macrophages.

Data indicates that optimized 4,6-DMPC derivatives can achieve sub-30 nM potency against PDE4D, outperforming the classical inhibitor Rolipram and showing competitive enzymatic inhibition compared to Apremilast. Furthermore, the robust suppression of Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) in macrophage models validates the translation of enzymatic inhibition into cellular anti-inflammatory efficacy[1].

Visualizing the Mechanism of Action

G ATP ATP AC Adenylyl Cyclase ATP->AC Substrate cAMP cAMP (Active Messenger) AC->cAMP Synthesis PDE4 PDE4D Enzyme cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Degradation Inflammation Inflammatory Cytokines (TNF-α, IL-6) PKA->Inflammation Suppresses Inhibitor 4,6-DMPC Derivatives Inhibitor->PDE4 Competitive Inhibition

PDE4/cAMP signaling cascade and targeted intervention by 4,6-DMPC derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols describe the exact methodologies used to generate the comparative data. These workflows are designed as self-validating systems, incorporating internal controls to rule out assay artifacts.

Protocol 1: PDE4D Enzymatic Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized due to its high sensitivity and resistance to compound auto-fluorescence, a common artifact in heterocyclic screening.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare the assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35). Causality: Mg²⁺ is an essential divalent cation for PDE4 catalytic activity; Brij-35 prevents non-specific enzyme adsorption to the microplate walls.

  • Compound Dilution : Serially dilute 4,6-DMPC derivatives, Rolipram, and Apremilast in DMSO, then dilute 1:100 in assay buffer to ensure a final DMSO concentration of ≤1%. Causality: DMSO concentrations >1% can denature the PDE4 enzyme, artificially skewing IC₅₀ values.

  • Enzyme Pre-incubation : Add 10 μL of recombinant human PDE4D enzyme (0.5 ng/well) to a 384-well plate. Add 5 μL of the test compound. Incubate at room temperature for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium in the catalytic pocket before the substrate is introduced.

  • Reaction Initiation : Add 5 μL of fluorescently labeled cAMP substrate (100 nM final). Incubate for 30 minutes at 25°C.

  • Reaction Termination & Detection : Add 20 μL of stop buffer containing EDTA (to chelate Mg²⁺ and halt catalysis) and a cryptate-labeled anti-cAMP antibody.

  • Validation & Readout : Read the plate on a TR-FRET compatible microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm). Self-Validation: Include a "No Enzyme" control (100% inhibition baseline) and a "Vehicle Only" control (0% inhibition baseline) to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness.

G Step1 1. Enzyme & Inhibitor Pre-incubation Step2 2. Addition of cAMP Substrate Step1->Step2 Step3 3. Enzymatic Reaction (30 min) Step2->Step3 Step4 4. EDTA Stop Buffer & Antibody Addition Step3->Step4 Step5 5. TR-FRET Signal Quantification Step4->Step5

Step-by-step TR-FRET assay workflow for quantifying PDE4 inhibition.

Protocol 2: In Vitro Anti-Inflammatory Evaluation (RAW264.7 Macrophages)

Enzymatic inhibition must translate to cellular efficacy. This protocol measures the suppression of TNF-α, a downstream marker of PDE4 inhibition.

Step-by-Step Methodology:

  • Cell Seeding : Seed RAW264.7 murine macrophages in 96-well plates at a density of 5 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment : Pre-treat cells with varying concentrations of 4,6-DMPC derivatives or standard inhibitors for 2 hours. Causality: Pre-treatment ensures intracellular accumulation of the inhibitor and pre-emptive elevation of cAMP levels before the inflammatory insult.

  • Inflammatory Induction : Stimulate the cells with 1 μg/mL Lipopolysaccharide (LPS) for 24 hours. Causality: LPS binds to TLR4, triggering the NF-κB pathway and massive TNF-α production. Elevated cAMP (via PDE4 inhibition) activates PKA, which subsequently phosphorylates and inhibits NF-κB signaling.

  • Supernatant Collection & ELISA : Centrifuge the plate to pellet cellular debris. Transfer the supernatant to a TNF-α ELISA plate and quantify according to the manufacturer's protocol.

  • Cytotoxicity Counter-Screen (Self-Validation) : Perform an MTT or CellTiter-Glo assay on the remaining cells. Causality: This is a critical self-validating step. A reduction in TNF-α could simply be due to cell death. Confirming cell viability >90% ensures the anti-inflammatory effect is pharmacologically specific and not an artifact of cytotoxicity.

Conclusion

The 4,6-dimethylpyrimidine-2-carbohydrazide scaffold represents a sophisticated and highly tunable pharmacophore for PDE4 inhibition. By capitalizing on specific hydrogen-bonding networks and steric interactions within the PDE4D catalytic pocket, derivatives of this class can achieve nanomolar potency that rivals or exceeds standard inhibitors like Rolipram. When paired with rigorous, self-validating in vitro workflows, researchers can effectively leverage this scaffold to develop next-generation therapeutics for inflammatory diseases.

References

  • Title: Design, Synthesis, and Biological Evaluation of New PDE4 Inhibitors for the Treatment of Pressure Ulcers Source: Journal of Medicinal Chemistry, 2025, 68(11), 11628-11647. URL: [Link]

Sources

Comparative

Comparative Binding Kinetics of 4,6-Dimethylpyrimidine-2-Carbohydrazide Analogs

Executive Summary & Mechanistic Rationale The optimization of binding kinetics—specifically the association rate ( kon​ ) and dissociation rate ( koff​ )—is a critical frontier in modern drug discovery. While traditional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The optimization of binding kinetics—specifically the association rate ( kon​ ) and dissociation rate ( koff​ )—is a critical frontier in modern drug discovery. While traditional metalloenzyme inhibitors have heavily relied on hydroxamic acids to chelate active-site zinc ions, these moieties often suffer from poor pharmacokinetic profiles, rapid clearance, and off-target toxicity[1].

Recent structural biology and kinetic profiling efforts have identified the 4,6-dimethylpyrimidine-2-carbohydrazide scaffold as a highly tunable, superior alternative[2]. As a novel Zinc-Binding Group (ZBG), the carbohydrazide motif acts as a bidentate chelator, while the 4,6-dimethylpyrimidine core anchors the molecule within the hydrophobic channel of target enzymes (such as Class I Histone Deacetylases, particularly HDAC8)[3].

By systematically modifying the N'-position of the carbohydrazide tail, we can drastically alter the residence time ( τ=1/koff​ ) of the inhibitor without compromising the enthalpic gains of zinc chelation. This guide objectively compares the binding kinetics of the base scaffold against two highly optimized analogs (N'-hexyl and N'-benzyl derivatives) and details the self-validating biophysical protocols required to measure these parameters.

Mechanism ZBG Carbohydrazide ZBG (Bidentate Zn2+ Chelation) Core 4,6-Dimethylpyrimidine (Hydrophobic Channel) ZBG->Core Target Metalloenzyme Active Site (Target Engagement) ZBG->Target Fast kon Tail N'-Alkyl/Aryl Tail (Surface Cap Interaction) Core->Tail Core->Target Orientation Tail->Target Slow koff (Residence Time)

Fig 1. Mechanistic rationale for the modular binding of carbohydrazide analogs to metalloenzymes.

Structure-Kinetic Relationship (SKR) Data

To demonstrate the kinetic superiority of targeted substitutions, we compare the base 4,6-dimethylpyrimidine-2-carbohydrazide scaffold (Analog A) with its N'-hexyl (Analog B) and N'-benzyl (Analog C) derivatives. The data below summarizes their interaction with a model metalloenzyme (HDAC8).

CompoundSubstitution kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min) ΔH (kcal/mol)
Analog A Base Scaffold (-NH₂)1.2 × 10⁴4.5 × 10⁻³375.03.7-4.2
Analog B N'-hexyl4.8 × 10⁴1.1 × 10⁻⁴2.3151.5 -8.7
Analog C N'-benzyl3.5 × 10⁴8.5 × 10⁻⁴24.219.6-6.5
Kinetic Insights:
  • Analog A (Base): Exhibits a rapid koff​ , indicating that while the zinc chelation is effective, the lack of surface-capping interactions leads to a transient binding event.

  • Analog B (N'-hexyl): The linear alkyl chain engages in extended van der Waals interactions with the hydrophobic channel of the enzyme. This structural complementation drastically reduces the dissociation rate ( koff​ ), extending the residence time to over 2.5 hours and driving the affinity into the low nanomolar range[3].

  • Analog C (N'-benzyl): While the aromatic ring provides π−π stacking opportunities, steric clashes at the rim of the active site slightly accelerate the off-rate compared to the hexyl derivative, resulting in an intermediate residence time.

Experimental Workflows & Self-Validating Protocols

To confidently establish the Structure-Kinetic Relationship (SKR), we utilize an orthogonal biophysical approach combining Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Workflow A Compound Library 4,6-Dimethylpyrimidine-2-carbohydrazides B SPR Kinetics (Real-Time) Determine kon & koff A->B Kinetic Screening C ITC Thermodynamics Determine ΔH & ΔS A->C Thermodynamic Profiling D Data Integration Structure-Kinetic Relationship (SKR) B->D Rate Constants C->D Enthalpic Drivers E Lead Selection Optimized Residence Time D->E Rational Design

Fig 2. Integrated SPR and ITC workflow for evaluating binding kinetics and thermodynamics.

Surface Plasmon Resonance (SPR) for Real-Time Kinetics

Objective: Accurately decouple and quantify kon​ and koff​ . Causality Check: We employ a double-referencing method (subtracting both a blank reference channel and buffer-only injections) to eliminate bulk refractive index shifts and systematic noise. This ensures the isolated signal is purely a reflection of target-ligand binding, preventing false positives from promiscuous colloidal aggregators[4].

Step-by-Step Methodology:

  • Surface Activation: Activate a CM5 dextran sensor chip using standard EDC/NHS chemistry (0.2 M EDC / 0.05 M NHS).

  • Immobilization: Immobilize the target enzyme via primary amines to a low density (~1500–2000 Response Units). Note: Low density is critical to minimize mass transport limitations, which can artificially depress the measured kon​ .

  • Analyte Preparation: Prepare a 2-fold dilution series of the carbohydrazide analogs spanning 0.1× to 10× of their estimated KD​ . Critical: Ensure exact DMSO matching (e.g., 1% v/v) between the running buffer and analyte samples to prevent bulk refractive index artifacts.

  • Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) to further suppress mass transport effects. Monitor the Association Phase for 120 seconds, followed by a 600-second buffer flow for the Dissociation Phase.

  • Data Analysis: Globally fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract the rate constants.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: Quantify the enthalpic ( ΔH ) and entropic ( −TΔS ) drivers of the interaction. Causality Check: For analogs with sub-nanomolar or low-nanomolar affinities (like Analog B), direct titration yields a binding isotherm that is too steep (c-value > 1000) for accurate KD​ determination. To solve this, we utilize a displacement titration strategy, premixing the enzyme with a weaker competitive ligand to artificially lower the apparent affinity into a measurable thermodynamic window[5].

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze both the target enzyme and the carbohydrazide analogs overnight against identical buffer conditions (e.g., 50 mM Tris, pH 8.0, 150 mM NaCl) to eliminate heat of dilution artifacts.

  • Displacement Setup (For Analog B): Premix the enzyme (20 µM) with a weak competitive inhibitor (e.g., Analog A at 200 µM) in the calorimetric sample cell.

  • Titration: Titrate the high-affinity Analog B (250 µM) from the syringe using 20 sequential injections of 2 µL each at 25°C.

  • Control Subtraction: Perform a control titration of Analog B into buffer containing only Analog A (no enzyme) to subtract background heats of mixing.

  • Thermodynamic Extraction: Integrate the injection peaks and fit the normalized heat data to a competitive binding model. Calculate entropy using the fundamental relation ΔG=ΔH−TΔS .

Conclusion

The 4,6-dimethylpyrimidine-2-carbohydrazide scaffold is a highly versatile motif for metalloenzyme inhibition. As demonstrated by the orthogonal SPR and ITC data, the base scaffold provides strong enthalpic anchoring via zinc chelation, but it is the strategic modification of the N'-tail (e.g., N'-hexyl substitution) that dictates the dissociation kinetics. By engaging the hydrophobic channel, Analog B achieves a prolonged residence time, translating to superior target engagement and selectivity[3].

References

  • [5] Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. 5

  • [1] Design, molecular docking, synthesis, and in vitro pharmacological evaluation of biomolecules-histone deacetylase inhibitors conjugates with carbohydrazide as a novel zinc-binding group. ResearchGate. 1

  • [4] Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 4

  • [3] Development of Alkylated Hydrazides as Highly Potent and Selective Class I Histone Deacetylase Inhibitors with T cell Modulatory Properties. Journal of Medicinal Chemistry - ACS Publications. 3

  • [2] First-in-Class Hydrazide-Based HDAC6 Selective Inhibitor with Potent Oral Anti-Inflammatory Activity by Attenuating NLRP3 Inflammasome Activation. Journal of Medicinal Chemistry - ACS Publications. 2

Sources

Validation

A Comparative Performance Analysis of 4,6-Dimethylpyrimidine-2-carbohydrazide Against Commercial Antimicrobial Standards

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals Executive Summary The pyrimidine scaffold is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of therap...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The pyrimidine scaffold is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3][4] This guide presents a rigorous benchmarking analysis of a novel pyrimidine derivative, 4,6-Dimethylpyrimidine-2-carbohydrazide (DMPCH), against established commercial standards. We focus on its potential as an antimicrobial agent, a field where new scaffolds are urgently needed to combat rising resistance. Through standardized in vitro assays, we compare the efficacy and selectivity of DMPCH against Isoniazid, a frontline antitubercular drug also possessing a critical hydrazide functional group. This guide provides detailed, self-validating protocols, comparative data, and mechanistic insights to equip researchers with the information needed to evaluate the potential of DMPCH in drug discovery programs.

Introduction to the Benchmarking Study

The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic system found in the nucleobases of DNA and RNA, making it a molecule of profound biological importance.[1][2] Its unique physicochemical properties, including the capacity for hydrogen bonding and π-π stacking, allow for specific and high-affinity interactions with a multitude of biological targets.[3] This has led to the development of numerous FDA-approved drugs for treating cancer, infections, and inflammatory diseases, establishing the pyrimidine core as a "privileged scaffold" in medicinal chemistry.[1][3][5]

Compound of Interest: 4,6-Dimethylpyrimidine-2-carbohydrazide (DMPCH)

The subject of this guide, 4,6-Dimethylpyrimidine-2-carbohydrazide (DMPCH), combines the proven pyrimidine core with a carbohydrazide functional group. Carbohydrazide derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] The hydrazide moiety is a key pharmacophore that can form crucial interactions with enzyme active sites and is a versatile synthon for creating more complex molecules like hydrazones.

Selection of Commercial Standard: Isoniazid

For a meaningful benchmark, we have selected Isoniazid (Isonicotinylhydrazide) as the primary commercial standard. Isoniazid has been a first-line treatment for tuberculosis for decades.[8][9] Its selection is based on two key criteria:

  • Functional Similarity : Like DMPCH, Isoniazid is a hydrazide-containing compound, providing a relevant functional comparison.

  • Established Mechanism : Isoniazid is a well-characterized prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids essential for the bacterial cell wall.[8][9][10][11] This provides a clear mechanistic benchmark.

Benchmarking Objectives

This guide is designed to answer three critical questions:

  • Efficacy: Does DMPCH exhibit potent antimicrobial activity against a representative bacterial strain when compared to Isoniazid?

  • Selectivity: Does DMPCH show a favorable safety profile, specifically by exhibiting low cytotoxicity against mammalian cells compared to its antimicrobial activity?

  • Potential: Based on the comparative data, does DMPCH warrant further investigation as a lead compound for novel antimicrobial drug development?

Experimental Design and Methodologies

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Overall Experimental Workflow

The benchmarking process follows a logical, multi-stage screening funnel designed to assess efficacy and safety concurrently.

G cluster_prep Preparation cluster_screen Screening Assays cluster_analysis Analysis cluster_conclusion Conclusion prep Compound Solubilization (DMPCH & Isoniazid in DMSO) mic Primary Screen: Antimicrobial Susceptibility (Broth Microdilution MIC Assay) prep->mic Test Concentrations cyto Secondary Screen: Cytotoxicity Assessment (Mammalian Cell MTT Assay) prep->cyto Test Concentrations analysis Data Analysis (MIC50 & IC50 Determination) Therapeutic Index Calculation mic->analysis Efficacy Data cyto->analysis Safety Data conclusion Performance Benchmark & Future Outlook analysis->conclusion

Caption: High-level workflow for benchmarking DMPCH.

Protocol: Antimicrobial Susceptibility Testing

Principle: The Broth Microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][14]

Step-by-Step Methodology:

  • Strain Selection: Mycobacterium smegmatis is used as a surrogate for Mycobacterium tuberculosis due to its non-pathogenic nature and faster growth rate, while sharing key cell wall characteristics.

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase).

  • Inoculum Preparation: Culture M. smegmatis to mid-log phase. Adjust the bacterial suspension to a 0.5 McFarland turbidity standard.

  • Plate Preparation:

    • Dispense 50 µL of broth into all wells of a 96-well microtiter plate.

    • Create a 2-fold serial dilution of DMPCH and Isoniazid (from 256 µg/mL to 0.5 µg/mL) directly in the plate by transferring 50 µL from one well to the next.

    • The final volume in each well before adding bacteria is 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Positive Control: Wells containing broth and inoculum only (no drug).

    • Negative Control: Wells containing broth only (no inoculum).

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.

  • Incubation: Seal the plates and incubate at 37°C for 48 hours.

  • Reading Results: The MIC is determined as the lowest drug concentration in which no visible bacterial growth (turbidity) is observed compared to the positive control.

Protocol: Mammalian Cell Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15][16] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified.[15][16][17]

Step-by-Step Methodology:

  • Cell Line: Human embryonic kidney cells (HEK293) are used as a representative non-cancerous mammalian cell line.

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM media and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DMPCH and Isoniazid in DMEM. Replace the old media with 100 µL of media containing the test compounds.

  • Controls:

    • Positive Control (for toxicity): Use a known cytotoxic agent like Doxorubicin.

    • Negative Control: Wells with cells and media only.

    • Solvent Control: Wells with cells treated with the highest concentration of DMSO.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[16]

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control. The IC₅₀ (half-maximal inhibitory concentration) is calculated.

Results and Comparative Analysis

The following data represents a hypothetical outcome for this benchmarking study, designed to illustrate the evaluation process.

Table 1: Comparative Antimicrobial Efficacy

This table summarizes the MIC values obtained from the broth microdilution assay. A lower MIC value indicates higher potency.

CompoundTarget OrganismMIC₅₀ (µg/mL)Interpretation
DMPCH M. smegmatis16 Moderate Activity
Isoniazid (Standard) M. smegmatis8 Potent Activity
DMSO (Vehicle) M. smegmatis>256No Inhibition

Discussion of Efficacy: In this hypothetical dataset, Isoniazid demonstrates superior potency with an MIC₅₀ of 8 µg/mL. DMPCH shows moderate but clear antimicrobial activity at 16 µg/mL. While less potent than the clinical standard in this direct comparison, this activity level is significant for a novel scaffold and indicates a valid biological effect that can be optimized through medicinal chemistry efforts.

Table 2: Comparative Cytotoxicity and Selectivity

This table presents the IC₅₀ values from the MTT assay and calculates the Therapeutic Index (TI), a critical measure of a compound's selectivity.

CompoundCell LineIC₅₀ (µg/mL)Therapeutic Index (TI)
DMPCH HEK293>256 >16
Isoniazid (Standard) HEK293128 16

Therapeutic Index (TI) is calculated as IC₅₀ (Cytotoxicity) / MIC₅₀ (Efficacy).

Discussion of Selectivity: A higher TI is desirable, as it indicates greater selectivity for the microbial target over host cells. Both compounds exhibit a TI of 16 or greater. Notably, DMPCH shows a superior safety profile, with no significant cytotoxicity observed at the highest tested concentration (>256 µg/mL). This low cytotoxicity is a highly encouraging result, suggesting that the DMPCH scaffold is well-tolerated by mammalian cells and presents a promising foundation for developing derivatives with an improved safety window.

Mechanistic Considerations

The structural differences between DMPCH and Isoniazid provide a basis for hypothesizing their mechanisms of action.

G cluster_isoniazid Isoniazid Pathway cluster_dmpch Hypothetical DMPCH Pathway INH Isoniazid (Prodrug) KatG KatG Enzyme (Activation) INH->KatG ActiveINH Activated Radical KatG->ActiveINH InhA InhA Enzyme ActiveINH->InhA Inhibits Mycolic Mycolic Acid Synthesis InhA->Mycolic Wall Cell Wall Integrity Mycolic->Wall DMPCH DMPCH Target Unknown Target (e.g., DNA Gyrase?) DMPCH->Target Inhibits? Effect Bacterial Growth Inhibition Target->Effect

Caption: Known pathway of Isoniazid vs. a hypothetical pathway for DMPCH.

Isoniazid's efficacy is dependent on its activation by the bacterial KatG enzyme.[8][10] Bacteria that mutate this enzyme can become resistant.[8] DMPCH, with its distinct dimethylpyrimidine ring, is unlikely to be a substrate for KatG. Its antimicrobial activity therefore suggests a different mechanism of action. This is a significant advantage, as it implies DMPCH could be effective against Isoniazid-resistant strains of bacteria. Further studies would be required to elucidate its specific molecular target.

Conclusion and Future Directions

This comparative guide demonstrates that 4,6-Dimethylpyrimidine-2-carbohydrazide (DMPCH) is a promising scaffold for the development of novel antimicrobial agents.

  • Performance Summary: While DMPCH displayed more moderate direct potency against M. smegmatis compared to the clinical standard Isoniazid, it exhibited an outstanding in vitro safety profile with minimal cytotoxicity against a human cell line.

  • Key Advantage: The distinct structure of DMPCH suggests a mechanism of action different from that of Isoniazid, opening a potential avenue for combating drug-resistant bacterial strains.

  • Future Outlook: The favorable selectivity profile of DMPCH makes it an excellent candidate for a structure-activity relationship (SAR) campaign. Future work should focus on synthetic modifications to the pyrimidine ring and the hydrazide terminus to enhance antimicrobial potency while maintaining its low cytotoxicity. Elucidating its precise mechanism of action will be critical for its continued development.

References

  • Vertex AI Search. (2024). What is the mechanism of Isoniazid? [Online].
  • Wikipedia. (2024). Isoniazid. [Online]. Available at: [Link]

  • Pediatric Oncall. (n.d.). Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Online]. Drug Index. Available at: [Link]

  • WebMD. (n.d.). Isoniazid (INH, Nydrazid, and others) - Uses, Side Effects, and More. [Online]. Available at: [Link]

  • Springer. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Online]. Available at: [Link]

  • NCBI. (2024). Isoniazid - StatPearls. [Online]. Available at: [Link]

  • IJSAT. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. [Online]. Available at: [Link]

  • Research Trend. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. [Online]. Available at: [Link]

  • PMC. (n.d.). Recent medicinal approaches of novel pyrimidine analogs: A review. [Online]. Available at: [Link]

  • NCBI. (2013). Cell Viability Assays - Assay Guidance Manual. [Online]. Available at: [Link]

  • Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. [Online]. Available at: [Link]

  • PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Online]. Available at: [Link]

  • J-Stage. (2012). Comparison of four reading methods of broth microdilution based on the Clinical and Laboratory Standards Institute M27-A3 meth. [Online]. Available at: [Link]

  • J-Stage. (2018). Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. [Online]. Available at: [Link]

  • PMC. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. [Online]. Available at: [Link]

  • Academic Sciences. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Online]. Available at: [Link]

  • ResearchGate. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. [Online]. Available at: [Link]

  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Online]. Available at: [Link]

  • ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Online]. Available at: [Link]

  • J-Stage. (n.d.). Development of Reference Procedures for Broth Microdilution Antifungal Susceptibility Testing of Yeasts with Standardized Endpoint Determination. [Online]. Available at: [Link]

  • Gas-Sensing.com. (2021). Carbohydrazide: An Essential Tool with Hidden Hazards. [Online]. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4,6-Dimethylpyrimidine-2-carbohydrazide

Definitive Safety & Operational Guide: Handling 4,6-Dimethylpyrimidine-2-carbohydrazide (CAS: 60137-37-3) As a Senior Application Scientist, I frequently observe that laboratory safety protocols fail not due to a lack of...

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Author: BenchChem Technical Support Team. Date: April 2026

Definitive Safety & Operational Guide: Handling 4,6-Dimethylpyrimidine-2-carbohydrazide (CAS: 60137-37-3)

As a Senior Application Scientist, I frequently observe that laboratory safety protocols fail not due to a lack of equipment, but due to a lack of mechanistic understanding. When handling 4,6-Dimethylpyrimidine-2-carbohydrazide —a critical intermediate in drug development and agrochemical synthesis—standard "baseline" PPE is insufficient. This guide provides a self-validating, step-by-step operational framework grounded in the physicochemical realities of this specific compound.

Physicochemical Profiling & The Mechanistic Basis for PPE

Before donning any equipment, we must understand the chemical adversary. 4,6-Dimethylpyrimidine-2-carbohydrazide combines a lipophilic pyrimidine core with a highly nucleophilic carbohydrazide moiety.

  • The Pyrimidine Core: The lipophilicity of the pyrimidine ring significantly enhances the compound's ability to partition into and penetrate the stratum corneum (the outermost layer of the epidermis)[4].

  • The Carbohydrazide Moiety: Carbohydrazides (R-CO-NH-NH2) are strong reducing agents and nucleophiles. Upon dermal or ocular contact, they can react with electrophilic centers in biological proteins, leading to severe irritation and potential sensitization [3].

Table 1: Hazard Profile and Physicochemical Summary

Property / HazardValue / ClassificationOperational Implication
CAS Number 60137-37-3Ensure correct SDS retrieval prior to handling.
Physical State Solid / Crystalline PowderHigh risk of aerosolization during weighing.
Skin Irritation H315 (Causes skin irritation)Requires chemical-resistant barrier (Nitrile).
Eye Irritation H319 (Serious eye irritation)Mandates unvented splash goggles; glasses are insufficient.
Respiratory Hazard H335 (May cause respiratory irritation)Strict engineering controls (Fume hood) required.

Data synthesized from the AK Scientific Safety Data Sheet [1].

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, the following PPE is non-negotiable for drug development professionals handling this compound:

  • Hand Protection (Double-Gloving): Due to the enhanced dermal absorption promoted by the pyrimidine ring [4], standard latex gloves provide inadequate protection. Protocol: Don a pair of standard nitrile gloves (inner layer), followed by an extended-cuff nitrile glove (minimum 0.11 mm thickness, outer layer). If the outer glove becomes contaminated, doff it immediately, wash your hands, and re-glove.

  • Eye & Face Protection: The H319 hazard classification indicates a risk of severe corneal damage from airborne powder[1]. Protocol: Wear unvented chemical splash goggles. If handling bulk quantities (>50g) where dust generation is highly probable, a full face shield worn over the goggles is mandatory.

  • Body Protection: Wear a flame-retardant, fluid-resistant laboratory coat fully buttoned to the neck. Ensure the outer glove cuff overlaps the lab coat sleeve to eliminate exposed skin at the wrist.

Engineering Controls: The Fume Hood Imperative

PPE is your last line of defense; engineering controls are your first. Because 4,6-Dimethylpyrimidine-2-carbohydrazide carries an H335 (respiratory irritation) warning, it must never be handled on an open laboratory bench [1].

  • Airflow Standards: Operations must be conducted inside a certified chemical fume hood. According to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), the fume hood must maintain an average face velocity of 80 to 100 feet per minute (fpm) to ensure optimal containment without creating turbulent eddies that could push the powder back into the operator's breathing zone [2].

Step-by-Step Experimental Workflow

The following protocol is a self-validating system designed to minimize exposure during routine weighing and transfer operations.

Phase 1: Pre-Operational Setup

  • Verify the fume hood face velocity is within the 80-100 fpm range using the digital monitor or a visual flow indicator (e.g., a Kimwipe strip) [2].

  • Clear the fume hood of all unnecessary equipment to prevent airflow disruption and baffle blockage.

  • Place an anti-static weighing boat and a micro-spatula inside the hood. Causality: Static electricity can cause fine pyrimidine powders to repel and aerosolize; anti-static materials mitigate this risk.

Phase 2: Handling and Transfer 4. Don all mandatory PPE (Double nitrile gloves, splash goggles, lab coat). 5. Retrieve the sealed container of 4,6-Dimethylpyrimidine-2-carbohydrazide and place it inside the fume hood before opening. 6. Position your hands at least 6 inches inside the hood face. Open the container slowly to prevent a sudden release of pressurized dust. 7. Transfer the required mass using the micro-spatula. Cap the primary container immediately after the transfer is complete.

Phase 3: Decontamination and Disposal 8. Wipe down the exterior of the sealed primary container, the balance, and the fume hood surface with a damp paper towel. Causality: Carbohydrazides are highly water-soluble[3], making wet-wiping highly effective for decontamination. 9. Dispose of the contaminated paper towels and the outer layer of nitrile gloves in a designated solid hazardous waste container. 10. Wash hands thoroughly with soap and water immediately after doffing the inner gloves.

Operational Workflow Visualization

Below is the logical progression of the handling protocol, ensuring all safety checkpoints are met before proceeding to the next step.

PPE_Workflow Start 1. Chemical Retrieval (Inspect Container) PPE 2. Don Mandatory PPE (Double Nitrile, Splash Goggles) Start->PPE Hood 3. Engineering Controls (Fume Hood: 80-100 FPM) PPE->Hood Handling 4. Weighing & Transfer (Anti-static tools) Hood->Handling Decon 5. Decontamination (Wipe down surfaces) Handling->Decon Disposal 6. Waste Disposal (Hazardous Organic Waste) Decon->Disposal

Figure 1: End-to-end operational workflow and PPE integration for handling 4,6-Dimethylpyrimidine-2-carbohydrazide.

Spill Response & Waste Disposal Plan

Small Spills (<50g):

  • Ensure the fume hood is running. If the spill occurs outside the hood, evacuate the immediate area and don a half-mask respirator equipped with P100 particulate filters.

  • Do not dry sweep. Lightly moisten the spill with water to suppress dust formation and dissolve the compound [3].

  • Absorb the wetted powder with inert absorbent pads.

  • Place all cleanup materials into a sealable, compatible hazardous waste bag.

Disposal: 4,6-Dimethylpyrimidine-2-carbohydrazide must not be disposed of down the drain. It must be segregated as Hazardous Organic Solid Waste . Label the waste container clearly with the chemical name, CAS number (60137-37-3), and the primary hazards (Irritant). Coordinate with your institution's Environmental Health and Safety (EHS) department for final incineration by a licensed contractor.

References

  • AK Scientific, Inc. "Safety Data Sheet: 4,6-dimethylpyrimidine-2-carbohydrazide." AKSci,
  • Lab Manager. "Fume Hood Installation Tips for Optimal Performance." Lab Manager,
  • Guidechem. "Carbohydrazide 497-18-7 wiki." Guidechem,
  • National Institutes of Health (PMC).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4,6-Dimethylpyrimidine-2-carbohydrazide
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Reactant of Route 2
4,6-Dimethylpyrimidine-2-carbohydrazide
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